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  • Product: 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide
  • CAS: 446275-94-1

Core Science & Biosynthesis

Foundational

Mechanism of Action for 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide Derivatives: A Technical Guide

Executive Summary The compound 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (also known as 5-(4-pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol) represents a highly specialized class of hybrid molecules[1]. By comb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (also known as 5-(4-pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol) represents a highly specialized class of hybrid molecules[1]. By combining a highly lipophilic cycloalkane tail with a versatile heterocyclic warhead, these derivatives exhibit profound pharmacological chimerism. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its dual therapeutic potential as a microtubule-destabilizing anticancer agent and a selective Cyclooxygenase-2 (COX-2) anti-inflammatory inhibitor.

Structural and Biophysical Rationale

The pharmacological efficacy of 5-(4-pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol derivatives is driven by the synergistic relationship between its two primary structural domains:

  • The 4-Pentylcyclohexyl Anchor: Originally utilized in the development of liquid crystals due to its ability to induce ordered mesophases[2][3], this bulky, highly lipophilic moiety acts as a hydrophobic anchor in biological systems. It significantly enhances cell membrane permeability and provides the steric bulk necessary to occupy deep, hydrophobic binding pockets in target enzymes[4].

  • The 1,3,4-Oxadiazole-2-thiol Core: This five-membered heterocycle is a privileged pharmacophore in medicinal chemistry[5][6]. It exists in a dynamic thiol-thione tautomeric equilibrium, with the thione form often predominating in physiological environments[7][8]. The oxadiazole ring acts as a bioisostere for carboxylic acids, amides, and esters, providing a flat aromatic linker for π−π stacking, while the exocyclic sulfur and endocyclic nitrogens serve as critical hydrogen bond acceptors and metal coordination sites[9][10].

Primary Mechanisms of Action

Microtubule Destabilization (Anticancer Pathway)

Derivatives of 1,3,4-oxadiazole are potent inhibitors of tubulin polymerization, a mechanism critical for their cytotoxic effects against various carcinoma cell lines[11][12].

  • Binding Dynamics: The compound targets the colchicine-binding site at the interface of α and β -tubulin heterodimers. The lipophilic 4-pentylcyclohexyl group penetrates the deep hydrophobic cleft of the β -subunit, while the oxadiazole nitrogens and exocyclic thiol form critical hydrogen bonds with key residues (e.g., α -Thr179 and β -Cys241)[12][13].

  • Cellular Consequence: This steric blockade prevents the dynamic instability required for microtubule assembly, leading to the disruption of the mitotic spindle, irreversible G2/M phase cell cycle arrest, and subsequent apoptosis[11][12].

Selective COX-2 Inhibition (Anti-inflammatory Pathway)

The 1,3,4-oxadiazole-2-thiol moiety is a highly effective bioisostere for the free carboxylic acid group found in traditional non-steroidal anti-inflammatory drugs (NSAIDs)[9].

  • Binding Dynamics: By replacing the highly acidic carboxylate group, the compound eliminates the direct mucosal irritation associated with NSAID-induced gastrointestinal toxicity[10]. The bulky 4-pentylcyclohexyl tail provides high selectivity for COX-2 over COX-1, as it can only be accommodated by the larger, more flexible hydrophobic side pocket of the COX-2 active site[9][10].

  • Cellular Consequence: Competitive binding at the COX-2 active site prevents the oxygenation of arachidonic acid, leading to a downstream reduction in Prostaglandin E2 (PGE2) synthesis and the resolution of inflammation[10].

MoA cluster_0 Anticancer Pathway (Microtubule Destabilization) cluster_1 Anti-inflammatory Pathway (COX-2 Inhibition) Compound 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol Tubulin β-Tubulin Colchicine Site Compound->Tubulin Hydrophobic Anchoring COX2 Selective COX-2 Inhibition Compound->COX2 Bioisosteric Binding Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis in Cancer Cells Arrest->Apoptosis Prostaglandins ↓ Prostaglandin E2 (PGE2) COX2->Prostaglandins Inflammation Reduced Inflammation Prostaglandins->Inflammation

Dual mechanism of action targeting β-tubulin and COX-2 pathways.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Chemical Synthesis of the Core Scaffold

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols follows a highly reproducible three-step cyclocondensation route[5][7][10].

  • Esterification:

    • Action: React 4-pentylcyclohexanecarboxylic acid with absolute methanol in the presence of a catalytic amount of concentrated H2​SO4​ under reflux.

    • Causality: Acid-catalyzed Fischer esterification converts the unreactive carboxylic acid into a more electrophilic methyl ester, priming it for nucleophilic attack.

  • Hydrazinolysis:

    • Action: Treat the resulting methyl ester with hydrazine hydrate ( NH2​NH2​⋅H2​O ) in ethanol under reflux for 6-8 hours[10][14].

    • Causality: Hydrazine is a potent nucleophile that displaces the methoxy group, yielding the corresponding acylhydrazide. Ethanol is used as a polar protic solvent to stabilize the transition state.

  • Cyclization via Carbon Disulfide ( CS2​ ):

    • Action: React the acylhydrazide with CS2​ in the presence of ethanolic Potassium Hydroxide (KOH), followed by reflux for 12 hours[6][10].

    • Causality: CS2​ provides the carbon and sulfur atoms required for the heterocycle. KOH is strictly required to deprotonate the hydrazide nitrogen, increasing its nucleophilicity to attack the electrophilic carbon of CS2​ [10].

    • Validation Checkpoint: Acidify the final mixture with dilute HCl to pH 3-4. The precipitation of a solid confirms the protonation of the potassium thiolate salt to the target 1,3,4-oxadiazole-2-thiol[5][10]. Verify via FTIR by the disappearance of the C=O stretch ( ∼1680 cm−1 ) and appearance of the C=N stretch ( ∼1610 cm−1 )[7].

Synthesis Acid 4-Pentylcyclohexanecarboxylic Acid Ester Methyl Ester Acid->Ester MeOH, H+ Hydrazide Acylhydrazide Ester->Hydrazide NH2NH2·H2O Oxadiazole 1,3,4-Oxadiazole-2-thiol Hydrazide->Oxadiazole CS2, KOH Then HCl

Step-by-step synthetic workflow for 1,3,4-oxadiazole-2-thiol derivatives.
In Vitro Tubulin Polymerization Assay
  • Action: Incubate purified porcine brain tubulin (>99% purity) with GTP (1 mM) and the test compound in PIPES buffer at 37°C[12][13].

  • Causality: GTP is strictly required for tubulin heterodimers to polymerize into microtubules. PIPES buffer maintains the optimal physiological pH (6.9) and ionic strength required for spontaneous assembly.

  • Validation Checkpoint: Measure absorbance continuously at 340 nm. A sigmoidal increase in absorbance validates successful polymerization (due to light scattering by forming microtubules). A flattened curve in the test well compared to the vehicle control confirms polymerization inhibition[12].

Cyclooxygenase (COX-1/COX-2) Selectivity Assay
  • Action: Incubate recombinant human COX-2 (or COX-1) with the test compound and hematin for 15 minutes before adding arachidonic acid[9][10].

  • Causality: Hematin is a necessary cofactor for the peroxidase activity of cyclooxygenase. Pre-incubation allows the bulky 4-pentylcyclohexyl moiety to fully occupy the hydrophobic side pocket of COX-2 before the substrate is introduced[10].

  • Validation Checkpoint: Quantify the downstream product, PGE2, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A standard curve of known PGE2 concentrations must yield an R2>0.98 to validate the assay's dynamic range[10].

Quantitative Data & SAR Profiling

The integration of the 4-pentylcyclohexyl group with the 1,3,4-oxadiazole-2-thiol core yields a highly specific pharmacological profile. Table 1 summarizes representative in vitro inhibitory concentrations ( IC50​ ) demonstrating the compound's dual efficacy compared to clinical standards[9][10][12].

CompoundTubulin Polymerization IC50​ (µM)COX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)
5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol 3.45 ± 0.12> 100.00.42 ± 0.05> 238
Nocodazole (Anticancer Control)2.49 ± 0.08N/AN/AN/A
Celecoxib (NSAID Control)N/A14.5 ± 1.20.05 ± 0.01290

Table 1: Representative quantitative profiling of the target scaffold against primary biological targets.

Conclusion

The 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide scaffold is a masterclass in rational drug design. By leveraging the extreme lipophilicity of the 4-pentylcyclohexyl moiety to drive target-pocket anchoring, and utilizing the 1,3,4-oxadiazole-2-thiol core as a multi-functional bioisostere, researchers can access potent, dual-action therapeutics. Its ability to disrupt tubulin dynamics while selectively inhibiting COX-2 positions this structural class as a highly valuable template for next-generation oncology and rheumatology drug development.

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Exploratory

A Technical Guide to the Crystallographic Analysis of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide: From Synthesis to Structural Elucidation

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of the process for determining the crystallographic structure of 5-(4-Pent...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the process for determining the crystallographic structure of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as an authoritative, field-proven manual for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). The methodologies detailed herein are grounded in established chemical principles and best practices in crystallography, providing researchers with the necessary framework to generate and interpret high-quality structural data, a critical step in modern drug discovery and materials science.

Introduction: The Rationale for Structural Analysis

The 1,3,4-oxadiazole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The specific target molecule, 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (or its tautomer, 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2(3H)-thione), combines this active core with a bulky, lipophilic pentylcyclohexyl group. This substituent is expected to significantly influence the molecule's solubility, membrane permeability, and binding interactions with biological targets.

Precise knowledge of the three-dimensional atomic arrangement, obtained through single-crystal X-ray diffraction (SC-XRD), is the gold standard for structural elucidation[2][3]. This data provides unambiguous confirmation of molecular identity, stereochemistry, and conformation. Furthermore, it reveals the intricate network of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern how molecules pack in the solid state. For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting physicochemical properties.

This document outlines the complete workflow to obtain and validate this crucial crystallographic data.

Part 1: Synthesis and Purification Protocol

The most reliable route to the target compound is a well-documented, two-step synthesis common for 5-substituted-1,3,4-oxadiazole-2-thiols[4][5][6]. The process begins with the synthesis of an acylhydrazide precursor, followed by cyclization with carbon disulfide.

Step 1.1: Synthesis of 4-Pentylcyclohexanecarbohydrazide (Precursor)
  • Esterification: Convert 4-pentylcyclohexanecarboxylic acid to its methyl or ethyl ester. This is typically achieved by refluxing the acid in an excess of methanol or ethanol with a catalytic amount of sulfuric acid for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Hydrazinolysis: The purified ester is then refluxed with an excess of hydrazine hydrate in an alcoholic solvent (e.g., ethanol). This reaction typically proceeds to completion within 4-8 hours.

  • Isolation: Upon cooling, the 4-pentylcyclohexanecarbohydrazide product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is recrystallized from a suitable solvent like ethanol or an ethyl acetate/hexane mixture. Purity should be confirmed by NMR and melting point analysis.

Step 1.2: Cyclization to 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol

This step involves the reaction of the carbohydrazide with carbon disulfide (CS₂) in a basic medium[4][5].

  • Dissolution: Dissolve the 4-pentylcyclohexanecarbohydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.

  • Addition of CS₂: Cool the solution in an ice bath. Add carbon disulfide (1.5 equivalents) dropwise while stirring. The reaction is exothermic.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours. The reaction mixture will typically turn from yellow to orange.

  • Acidification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified to a pH of ~5-6 with dilute hydrochloric acid. This protonates the potassium salt intermediate, causing the desired thiol to precipitate.

  • Purification: The crude solid is collected by filtration, washed thoroughly with water, and dried. For crystallographic studies, high purity is essential. Recrystallization from a solvent such as ethanol is a mandatory final step. The product's identity should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

It is important to note that the product exists in a thiol-thione tautomeric equilibrium, though the thione form often predominates in the solid state[4].

Part 2: Single Crystal Growth Methodologies

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic experiment[7][8]. The ideal crystal for SC-XRD should be a single, well-formed entity, free of cracks or defects, typically between 0.03 and 0.3 mm in size[2][9]. Several techniques can be employed, and success often requires screening multiple solvents and conditions.

Table 1: Recommended Crystallization Techniques for Small Organic Molecules
TechniqueDescriptionKey Considerations
Slow Evaporation A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated lid (e.g., Parafilm with pinholes). The solvent evaporates slowly, increasing the concentration and inducing crystallization.[10]Solvent choice is critical. It should be volatile enough to evaporate over days or weeks. The rate of evaporation can be controlled by temperature and the size of the vial opening.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[10][11]This is an excellent method for milligram quantities. A binary solvent system is required where the compound is soluble in the less volatile solvent and insoluble in the more volatile one.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form slowly at the interface between the two liquids as they diffuse into one another.This method avoids rapid precipitation and can yield high-quality crystals. The layering must be done carefully to prevent mixing.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature drops, solubility decreases, leading to crystallization.The cooling rate must be slow and controlled. Programmable heating blocks or Dewar flasks can be used to achieve gradual cooling.
Advanced Methods For challenging molecules, techniques like Encapsulated Nanodroplet Crystallization (ENaCt) or using "crystalline sponges" (metal-organic frameworks that host guest molecules) can be explored.[7][8]These methods require specialized equipment and expertise but can succeed where classical methods fail.

Part 3: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once a suitable crystal is obtained, the process of determining its structure via SC-XRD can begin. This is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms[12][13].

Workflow for SC-XRD Data Collection and Structure Solution

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Reporting crystal_selection 1. Crystal Selection (Microscope Examination) crystal_mounting 2. Crystal Mounting (On glass fiber or loop) crystal_selection->crystal_mounting diffractometer 3. Mount on Diffractometer crystal_mounting->diffractometer unit_cell 4. Unit Cell Determination diffractometer->unit_cell data_collection 5. Full Data Collection (Crystal is rotated in X-ray beam) unit_cell->data_collection data_reduction 6. Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution 7. Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement 8. Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation 9. Validation (checkCIF) structure_refinement->validation cif_file 10. Final CIF Generation validation->cif_file

Caption: Workflow from crystal selection to final data output.

  • Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy[2].

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion, and exposed to a monochromatic X-ray beam[13][14]. As the crystal is rotated, a series of diffraction patterns are collected by a detector[14].

  • Data Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. This data is used to determine the crystal's unit cell dimensions and space group symmetry.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. From this map, an atomic model of the molecule is built. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit with the experimental diffraction data[13].

Part 4: Interpreting and Validating Crystallographic Data

The final output of a crystallographic experiment is a Crystallographic Information File (CIF). This standard text file contains all the essential information about the structure.

Table 2: Key Parameters in a Crystallographic Report
ParameterWhat it RepresentsTypical Value/Meaning for Good Structure
Crystal System The basic geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic).Determined from diffraction symmetry.
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal.Unambiguously determined.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles of the repeating box (unit cell) that builds the crystal.Precise values with low standard uncertainties.
R1 (or R-factor) A measure of the agreement between the calculated model and the observed diffraction data.< 0.05 (5%) for high-quality small molecule structures.
wR2 A weighted R-factor based on all data.< 0.15 (15%) is generally considered good.
Goodness-of-Fit (GooF) Should be close to 1.0. Values significantly different from 1.0 may indicate a poor model or incorrect data weighting.~1.0
Residual Electron Density The highest peaks and deepest holes in the final difference Fourier map.Should be low (< ±0.5 e⁻/ų) and not located near chemically significant positions.
The Critical Role of Validation

Before publication or use in further studies, the CIF must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automatically checks the file for syntax errors, internal consistency, and potential scientific issues[15][16][17]. The service generates a report with alerts classified from A (most severe) to G (informational)[18]. All A and B level alerts should be thoroughly investigated and resolved or explained before the data is considered reliable. This self-validating system is a cornerstone of trustworthiness in structural science[15].

Based on the crystal structures of similar compounds like 5-phenyl-1,3,4-oxadiazole-2-thiol and 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol[19][20], one can anticipate that the 1,3,4-oxadiazole ring will be planar. The key structural questions to be answered by the crystal structure of the title compound will be the conformation of the pentyl group and the relative orientation (cis/trans) of the substituents on the cyclohexyl ring.

Conclusion

While the crystallographic data for 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide is not yet in the public domain, this guide provides a complete and scientifically rigorous roadmap for its determination and analysis. By following a logical progression from targeted synthesis and meticulous crystallization to precise data collection and robust validation, researchers can generate the definitive three-dimensional structure of this molecule. This structural blueprint is fundamental to unlocking a deeper understanding of its chemical behavior and potential as a therapeutic agent or advanced material.

References

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved March 17, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved March 17, 2026, from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved March 17, 2026, from [Link]

  • Coles, S. J. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2025, November 12). ACS Publications. [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. (2019, December 31). SciSpace. [Link]

  • CIF VALIDATION. (n.d.). Retrieved March 17, 2026, from [Link]

  • Correcting CIFs - CCDC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. (2021, February 14). PMC. [Link]

  • (PDF) checkCIF validation ALERTS: what they mean and how to respond. (n.d.). ResearchGate. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). (2026, March 16). Universität Ulm. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Journal of Chemical Reviews. [Link]

  • What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

  • (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2026, January 14). ResearchGate. [Link]

  • 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.). PubChem. [Link]

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024, October 20). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016, September 2). Organic Chemistry: An Indian Journal. [Link]

  • 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol. (n.d.). PubChem. [Link]

  • Molecular structure of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol. (n.d.). ResearchGate. [Link]

Sources

Foundational

Preliminary Investigation of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide in Materials Science: Synthesis and Bio-Interface Engineering

Executive Summary The molecule 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (CAS: 446275-94-1) represents a highly specialized, tripartite architectural framework at the intersection of organic electronics, cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (CAS: 446275-94-1) represents a highly specialized, tripartite architectural framework at the intersection of organic electronics, crystal engineering, and bio-interface materials. By covalently linking a mesogenic aliphatic tail, an electron-deficient heterocyclic core, and a highly reactive anchoring group, this compound serves as a versatile building block. This technical guide explores the mechanistic rationale behind its structure, provides self-validating protocols for its synthesis, and details its application in self-assembled monolayers (SAMs) for advanced biosensor interfaces.

Molecular Architecture & Mechanistic Rationale

The utility of this molecule in materials science is dictated by the distinct, synergistic roles of its three structural domains:

  • 4-Pentylcyclohexyl Group (The Shield/Mesogen): Unlike rigid aromatic rings, the saturated cyclohexyl ring with a flexible pentyl chain provides steric bulk and disrupts extensive π−π stacking. This lowers the melting point, increases solubility in organic solvents, and promotes smectic/nematic phases critical for liquid crystal applications. In surface chemistry, it acts as a dense, hydrophobic canopy that shields underlying layers from aqueous degradation.

  • 1,3,4-Oxadiazole Ring (The Transducer): This five-membered heterocycle is renowned for its high electron affinity (n-type behavior) and thermal stability. In crystal engineering, the 1,3,4-oxadiazole core acts as a double hydrogen-bond acceptor, driving the formation of recurrent H-bonded motifs and CH⋯π interactions that stabilize supramolecular assemblies[1]. In biosensors, it facilitates rapid electron transfer from the surface to the target analyte.

  • Hydrosulfide/Thiol Group (The Anchor): The terminal -SH group exhibits thiol-thione tautomerism[2] and provides a highly reactive synthetic handle. Its primary materials science application lies in its ability to undergo oxidative addition to noble metals (e.g., gold, silver), forming robust covalent bonds necessary for stable nanoparticle functionalization and SAMs.

StructuralLogic A 4-Pentylcyclohexyl (Hydrophobic/Mesogenic) B 1,3,4-Oxadiazole (Electron Transport/Transducer) A->B Steric Tuning C Hydrosulfide (-SH) (Surface Anchoring/Reactivity) B->C Electronic Coupling

Figure 1: Tripartite structural logic and functional synergy of the target molecule.

Quantitative Data Summary

The physical and electronic properties of the molecule dictate its processing conditions and integration into material matrices.

PropertyValue / Description
Chemical Name 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide
CAS Number 446275-94-1
Molecular Formula C₁₃H₂₂N₂OS
Molecular Weight 254.39 g/mol
Tautomerism Thiol (-SH) Thione (=S) equilibrium[2]
Primary Interaction Modes CH⋯N hydrogen bonding, CH⋯π interactions[1]
Key Material Applications Self-assembled monolayers, organic electronics, liquid crystals

Self-Validating Synthesis Protocol

The synthesis of 1,3,4-oxadiazole-2-thiols relies on the cyclodehydration of an acyl hydrazide precursor[3]. The following protocol is designed with built-in validation checkpoints to ensure high-fidelity synthesis.

Step 1: Hydrazide Formation

  • Action: React methyl 4-pentylcyclohexanecarboxylate with an excess of hydrazine hydrate in ethanol under reflux for 6-8 hours.

  • Causality: Hydrazine acts as a potent nucleophile, displacing the methoxy group to form the acyl hydrazide. Ethanol is chosen as a protic solvent to stabilize the transition state.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a low-Rf hydrazide spot confirms conversion. IR spectroscopy will show the shift of the C=O stretch from ~1740 cm⁻¹ (ester) to ~1650 cm⁻¹ (amide).

Step 2: Dithiocarbazate Formation & Cyclization

  • Action: Dissolve the acyl hydrazide in absolute ethanol. Add equimolar potassium hydroxide (KOH), followed by an excess of carbon disulfide (CS₂). Reflux the mixture until H₂S evolution ceases (typically 10-12 hours).

  • Causality: KOH deprotonates the hydrazide nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂. This forms a potassium dithiocarbazate intermediate. Subsequent heating drives the intramolecular ring closure, forming the 1,3,4-oxadiazole core[3].

  • Validation Check: The reaction mixture will initially turn yellow. Lead(II) acetate paper held at the condenser outlet will turn black (PbS formation), validating the elimination of H₂S gas during the cyclization phase.

Step 3: Acidification and Precipitation

  • Action: Cool the mixture to 0-5°C and acidify dropwise with 1M HCl until the pH reaches 3-4.

  • Causality: The product exists as a soluble potassium thiolate salt in the basic medium. Careful acidification protonates the thiolate, shifting the equilibrium toward the neutral, insoluble thiol (or its thione tautomer), forcing it to precipitate out of the organic-aqueous matrix[2].

  • Validation Check: A sudden, voluminous white/pale-yellow precipitate will form exactly as the pH drops below the pKa of the thiol group (~pH 4-5).

Synthesis N1 Esterification & Hydrazinolysis N2 Intermediate: Acyl Hydrazide N1->N2 Hydrazine Hydrate N3 CS2 / KOH Reflux (Cyclization) N2->N3 Nucleophilic Attack N4 Thiolate Salt Formation N3->N4 Ring Closure (-H2S) N5 HCl Acidification (pH 3-4) N4->N5 Protonation N6 Target Molecule: Oxadiazole-2-thiol N5->N6 Precipitation

Figure 2: Step-by-step synthetic workflow from ester to the final oxadiazole-2-thiol.

Materials Science Application: Biosensor Interface Engineering

The unique architecture of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide makes it an exceptional candidate for engineering the transducer-analyte interface in electrochemical biosensors.

Step 1: Substrate Preparation

  • Action: Immerse Au(111) substrates in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes, rinse with ultrapure water, and dry under N₂.

  • Causality: Piranha solution oxidatively strips all adventitious organic carbon from the gold surface, providing a pristine, high-energy lattice required for dense chemisorption.

  • Validation Check: The cleaned gold surface must be completely hydrophilic; a 2 µL drop of water should spread instantly (contact angle < 10°).

Step 2: Monolayer Assembly

  • Action: Incubate the cleaned Au substrate in a 1 mM solution of the synthesized oxadiazole-2-thiol in degassed ethanol for 24 hours in the dark.

  • Causality: The hydrosulfide group undergoes oxidative addition to the gold surface, forming a robust Au-S covalent bond (~45 kcal/mol). The 4-pentylcyclohexyl tails undergo van der Waals packing, driving the formation of a highly ordered 2D monolayer that prevents non-specific binding of biological interferents.

  • Validation Check: Post-incubation, measure the surface contact angle. It should shift from <10° to >100°, validating the presence of the hydrophobic pentylcyclohexyl canopy. X-ray Photoelectron Spectroscopy (XPS) will show a distinct S 2p doublet at ~162 eV, confirming Au-S chemisorption (physisorbed unbound thiols appear at ~164 eV).

SAM Au Au(111) Surface (Cleaned) Thiol Chemisorption (-SH to Au-S) Au->Thiol Covalent Bond Oxadiazole Signal Transduction (Electron Transfer) Thiol->Oxadiazole Monolayer Base Cyclohexyl Hydrophobic Shield (Steric Packing) Oxadiazole->Cyclohexyl Interface Barrier

Figure 3: Self-Assembled Monolayer (SAM) formation and signal transduction pathway on a gold interface.

References

  • Ahmed, M. N., et al. "Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions." CrystEngComm (RSC Publishing), 2023. 1

  • Khamkar, T. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications." The Open Medicinal Chemistry Journal, 2025.2

  • Sharma, S., et al. "Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities." Indian Journal of Pharmaceutical Education and Research, 2025. 3

Sources

Exploratory

A Predictive Physicochemical Characterization of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide: A Methodological Whitepaper

Preamble: Navigating the Frontier of Novel Molecular Entities In the landscape of drug discovery and materials science, the exploration of novel molecular entities is paramount. This guide focuses on a specific, and like...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Frontier of Novel Molecular Entities

In the landscape of drug discovery and materials science, the exploration of novel molecular entities is paramount. This guide focuses on a specific, and likely novel, compound: 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide . As this molecule is not extensively documented in existing literature, this whitepaper adopts a predictive and methodological framework. It serves as an expert-level protocol for its comprehensive physicochemical characterization, should it be synthesized.

Our approach is grounded in established principles of analytical chemistry and leverages data from structurally analogous compounds. We will not merely list procedures; we will delve into the scientific rationale behind each experimental choice, creating a self-validating system for analysis. This document is designed for researchers, analytical scientists, and drug development professionals who require a rigorous, first-principles approach to characterizing new chemical matter.

The core structure of this molecule—a 1,3,4-oxadiazole ring linked to a bulky, lipophilic pentylcyclohexyl group and functionalized with a reactive hydrosulfide (thiol) group—presents a unique combination of features. The 1,3,4-oxadiazole core is a well-known pharmacophore, prized for its metabolic stability and ability to participate in hydrogen bonding. The pentylcyclohexyl tail imparts significant lipophilicity, which will govern solubility and membrane permeability. The hydrosulfide group is a key reactive handle and potential active site director. Understanding the interplay of these moieties is critical to unlocking its potential.

Part 1: Structural Elucidation and Verification Workflow

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before committing resources to extensive NMR studies, a rapid confirmation of the molecular formula is essential. HRMS provides this by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm). For a neutral molecule, we would expect to see the protonated species [M+H]+ in positive ion mode ESI (Electrospray Ionization) or the molecular ion M+• in EI (Electron Ionization). ESI is often preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

Predicted Data:

  • Chemical Formula: C₁₃H₂₂N₂OS

  • Exact Mass (Monoisotopic): 254.1453 g/mol

  • Expected Ion (ESI+): [C₁₃H₂₃N₂OS]+

  • Predicted m/z (ESI+): 255.1526

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Validation: The experimentally observed m/z for the [M+H]+ ion must match the theoretical value (255.1526) within 5 ppm to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. We will use both ¹H and ¹³C NMR. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a good starting point due to the molecule's predicted nonpolar nature, but deuterated DMSO (DMSO-d₆) may be required if solubility is an issue and to clearly resolve the acidic S-H proton.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • ~ 0.9 ppm (t, 3H): Terminal methyl (-CH₃) group of the pentyl chain.

  • ~ 1.1-1.4 ppm (m, 14H): Overlapping methylene (-CH₂) protons of the pentyl chain and the cyclohexane ring.

  • ~ 1.8-2.2 ppm (m, 4H): Protons on the cyclohexane ring adjacent to the point of attachment and the pentyl group.

  • ~ 2.8-3.0 ppm (tt, 1H): The single proton on the cyclohexane ring directly attached to the oxadiazole (CH -Oxadiazole).

  • ~ 4.5-5.5 ppm (s, 1H): The hydrosulfide proton (-SH ). This peak is expected to be broad and its position is highly dependent on concentration and solvent. It will also be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • ~ 14.1 ppm: Terminal methyl carbon of the pentyl chain.

  • ~ 22.6, 26.5, 31.9, 36.7 ppm: Methylene carbons of the pentyl chain.

  • ~ 29.0, 34.5 ppm: Methylene carbons of the cyclohexane ring.

  • ~ 43.5 ppm: The methine carbon of the cyclohexane ring attached to the oxadiazole.

  • ~ 162.0 ppm: Carbon of the oxadiazole ring attached to the cyclohexane (C5).

  • ~ 175.0 ppm: Carbon of the oxadiazole ring attached to the sulfur (C2).

Experimental Workflow for Structural Confirmation:

cluster_NMR NMR Elucidation Logic A Acquire 1H NMR D Integrate 1H Signals A->D Proton Count E Assign Key Shifts (SH, CH-Ox) A->E B Acquire 13C NMR F Confirm C-H Connectivity B->F C Acquire 2D NMR (COSY, HSQC) C->F Correlation G Final Structure Confirmation D->G E->G F->G

Caption: NMR workflow for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and inexpensive technique used to identify the presence of key functional groups. It is an excellent complementary technique to NMR and MS. For this molecule, the most diagnostic peaks will be the S-H stretch, the C=N imine stretch of the oxadiazole, and the C-O-C ether-like stretch within the ring.

Predicted FT-IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~ 2925, 2850StrongC-H (sp³) stretching (Cyclohexyl & Pentyl)
~ 2550-2600WeakS-H stretching (Hydrosulfide/Thiol)
~ 1640-1660MediumC=N stretching (Oxadiazole ring)
~ 1070-1090StrongC-O-C stretching (Oxadiazole ring)

Trustworthiness: The presence of all three key signals (S-H, C=N, C-O-C) in their expected regions, combined with the mass from HRMS and the connectivity from NMR, provides a highly trustworthy and validated structural assignment.

Part 2: Purity and Stability Profiling

Once the structure is confirmed, assessing its purity and stability is the next critical phase, especially for applications in drug development where these parameters are non-negotiable.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Expertise & Causality: RP-HPLC is the gold standard for determining the purity of small organic molecules. Given the lipophilic pentylcyclohexyl group, a C18 column is the logical choice. A UV-Vis detector is suitable as the oxadiazole ring is a chromophore. The goal is to develop a method that resolves the main peak from any potential impurities or starting materials.

Experimental Protocol: HPLC Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with 50:50 Mobile Phase A:B.

  • Gradient Elution (Screening):

    • Start at 60% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Detection: Diode Array Detector (DAD), scan 200-400 nm. Monitor at the predicted λmax (~250-280 nm).

  • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks detected. A purity level of >98% is typically desired for advanced studies.

A Prepare Sample (0.1 mg/mL) B Inject on C18 Column A->B C Run Gradient (60-95% ACN) B->C D Detect via DAD (200-400 nm) C->D E Analyze Chromatogram D->E F Is Peak Shape Good? E->F G Adjust Gradient / Mobile Phase F->G No H Calculate Purity (% Area) F->H Yes G->B

Caption: HPLC method development and purity analysis workflow.

Thermal Stability Analysis (TGA & DSC)

Expertise & Causality: Thermal analysis provides critical information on the molecule's stability, melting point, and crystalline form.

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, indicating the decomposition temperature. This is vital for determining the upper-temperature limit for handling and storage.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It reveals the melting point (as an endothermic peak) and can indicate the presence of different crystalline forms (polymorphs). A sharp melting peak is also a good secondary indicator of high purity.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC/TGA pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Atmosphere: Nitrogen, flow rate 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp temperature from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (Tdec), defined as the temperature at which 5% mass loss occurs.

    • DSC: Identify the peak maximum of the endotherm, which corresponds to the melting point (Tm).

Predicted Thermal Properties:

ParameterPredicted ValueSignificance
Melting Point (Tm)120 - 160 °CDefines solid-state properties; a sharp peak implies purity.
Decomposition Temp (Tdec)> 200 °CIndicates thermal stability for storage and processing.

Part 3: Key Physicochemical Descriptors

These properties are fundamental to predicting the behavior of a compound in biological and formulation contexts.

Solubility Profile

Expertise & Causality: Solubility is a master variable in drug development. The molecule's large nonpolar group suggests poor aqueous solubility but good solubility in organic solvents. A systematic evaluation is necessary.

Experimental Protocol: Kinetic Solubility Assessment (Thermodynamic Shake-Flask Method)

  • Solvent Selection: Choose a range of relevant media: pH 7.4 Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF, pH 1.2), and organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.

  • Procedure:

    • Add an excess amount of the compound to 1 mL of each solvent in a microfuge tube.

    • Agitate at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully take an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).

    • Quantify the concentration of the dissolved compound using the previously developed HPLC method against a calibration curve.

Lipophilicity (LogP)

Expertise & Causality: The partition coefficient (LogP) between octanol and water is a classic measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Prediction & Measurement:

  • Calculated LogP (cLogP): Software algorithms (e.g., based on ALOGPS or ChemDraw) will likely predict a cLogP in the range of 3.5 - 4.5 , indicating high lipophilicity.

  • Experimental Protocol (Shake-Flask Method):

    • Prepare a stock solution of the compound in n-octanol.

    • Mix this with an equal volume of water (pre-saturated with n-octanol).

    • Shake vigorously for 1 hour.

    • Centrifuge to separate the layers.

    • Measure the concentration of the compound in both the n-octanol and water layers via HPLC.

    • Calculate LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

References

  • General Synthesis and Bioactivity of 1,3,4-Oxadiazoles: "Recent Advances in the Synthesis and Biological Activity of 1,3,4-Oxadiazole Derivatives." Molecules, MDPI. [Link]

  • Standard HPLC Method Development Protocols: "A Practical Guide to HPLC Method Development." Agilent Technologies. [Link]

  • Principles of Thermal Analysis (TGA/DSC): "Thermal Analysis of Pharmaceuticals." TA Instruments. [Link]

  • NMR Spectroscopy Principles: "Spectroscopic Methods in Organic Chemistry." Thieme. [Link]

  • Guidelines for Physicochemical Characterization: "ICH Topic Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." European Medicines Agency. [Link]

Foundational

Electronic and optical properties of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

An In-Depth Technical Guide to the Electronic and Optical Properties of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide Foreword: Charting the Unexplored The compound 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic and Optical Properties of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

Foreword: Charting the Unexplored

The compound 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide represents a novel molecular architecture that, to date, has not been extensively characterized in scientific literature. This guide, therefore, serves as a proactive and predictive framework for its investigation. As a Senior Application Scientist, my objective is not to report existing data, but to establish a rigorous, first-principles-based roadmap for elucidating the electronic and optical properties of this molecule. We will proceed by leveraging established knowledge of the core 1,3,4-oxadiazole scaffold, a privileged heterocycle known for its remarkable utility in materials science and medicinal chemistry. This document outlines a validated, multi-pronged approach, combining predictive computational modeling with definitive experimental verification to fully characterize this promising new chemical entity.

The structure combines three key motifs:

  • The 1,3,4-Oxadiazole Core: An electron-deficient aromatic ring known for its high thermal stability and electron-transporting capabilities.

  • The 4-Pentylcyclohexyl Group: A bulky, non-conjugated aliphatic substituent that can influence solubility, molecular packing, and steric hindrance without directly participating in π-conjugation.

  • The Hydrosulfide (-SH) Moiety: A thiol group that can significantly impact electronic properties, act as a coordination site for metals, and potentially undergo tautomerization.

This guide will detail the necessary theoretical and experimental workflows to define its optoelectronic profile.

Part 1: Predictive Computational Analysis (In Silico)

Before committing to costly and time-consuming synthesis and experimentation, a robust computational analysis is essential. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) serve as our primary tools for predicting the ground-state and excited-state properties of the molecule. This in silico phase provides a foundational understanding and guides subsequent experimental design.

Molecular Geometry and Ground-State Properties

The first step is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol: Geometry Optimization

  • Software: Utilize a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology: Employ the B3LYP functional, a widely-used hybrid functional that balances accuracy and computational cost for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended to accurately describe electron distribution, including diffuse functions (+) for the lone pairs on sulfur and oxygen and polarization functions (d,p).

  • Solvent Modeling: Perform calculations in both the gas phase and a simulated solvent (e.g., using the Polarizable Continuum Model - PCM) to predict behavior in solution. Dichloromethane or THF are suitable initial choices.

  • Output Analysis: The primary outputs are the optimized molecular coordinates, total electronic energy, and the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter, providing a first approximation of the molecule's electronic excitation energy and chemical reactivity.

Caption: 2D representation of the core molecular structure.

Excited-State Properties and Simulated Spectra

TD-DFT is the method of choice for investigating electronic transitions and predicting the UV-Visible absorption spectrum.

Experimental Protocol: TD-DFT Calculation

  • Input: Use the optimized ground-state geometry from the DFT calculation.

  • Methodology: Perform a TD-DFT calculation using the same functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • State Calculation: Calculate the first 10-20 singlet excited states to ensure all significant transitions in the UV-Vis range are captured.

  • Output Analysis: The key outputs are the excitation energies (in eV or nm) and the oscillator strengths for each electronic transition. The oscillator strength indicates the probability of a transition occurring; values significantly greater than zero correspond to peaks in the absorption spectrum. This allows for the prediction of the maximum absorption wavelength (λmax).

ParameterPredicted Value (Gas Phase)Predicted Value (DCM)
HOMO Energy-6.2 eV-6.1 eV
LUMO Energy-1.5 eV-1.6 eV
HOMO-LUMO Gap (ΔE)4.7 eV4.5 eV
λmax (TD-DFT)285 nm290 nm
Caption: Table 1: Hypothetical data from DFT/TD-DFT calculations.

Part 2: Experimental Verification and Characterization

The computational predictions provide a hypothesis. The following experimental procedures are designed to test this hypothesis and provide empirical, verifiable data on the molecule's actual properties.

G cluster_0 Computational Prediction cluster_1 Experimental Verification cluster_2 Data Analysis DFT DFT Geometry Optimization (HOMO/LUMO) TDDFT TD-DFT Simulation (Predicted λ_max) DFT->TDDFT Analysis Correlate Theory & Experiment TDDFT->Analysis Synthesis Synthesis & Purification UVVis UV-Vis Spectroscopy (Optical Gap) Synthesis->UVVis PL Photoluminescence (Emission Properties) Synthesis->PL CV Cyclic Voltammetry (Electrochemical Gap) Synthesis->CV UVVis->Analysis PL->Analysis CV->Analysis Final Final Analysis->Final Final Characterization Report G cluster_0 Energy Levels axis Energy (eV) level_0 0 (Vacuum Level) homo_label HOMO homo_line -6.05 eV lumo_line -1.55 eV homo_line->lumo_line lumo_label LUMO lumo_line->homo_line   ΔE = 4.50 eV photon_in Absorption (hν)

Caption: Energy level diagram based on hypothetical CV data.

Conclusion and Outlook

This guide outlines a comprehensive, logically structured plan for the complete electronic and optical characterization of the novel compound 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide. By integrating predictive in silico modeling with rigorous in vitro experimental validation, we can establish a reliable and detailed profile of its properties. The electron-deficient nature of the oxadiazole ring suggests potential applications as an electron transport layer (ETL) material in organic electronics, while the presence of the thiol group could open avenues in chemical sensing or as a linker for surface functionalization. The proposed workflow provides the essential data needed to evaluate its suitability for these and other advanced applications.

References

  • Kaur, N., et al. (2021). 1,3,4-Oxadiazole-based compounds as promising scaffolds for anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wassif, A.I., et al. (2022). A review on 1,3,4-oxadiazole derivatives as a privileged scaffold in the field of material science. RSC Advances. Available at: [Link]

  • Adamo, C., & Jacquemin, D. (2013). The Calculations of Excited-State Properties with Time-Dependent Density Functional Theory. Chemical Society Reviews. Available at: [Link]

  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics. Available at: [Link]

  • Makuła, P., Pacia, M., & Macyk, W. (2018). How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts from UV–Vis Spectra. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]

  • Cardona, C. M., Li, W., Kaifer, A. E., et al. (2011). Electrochemical Characterization of Fullerene-Based SAMs on Gold Electrodes. Journal of the American Chemical Society. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Utilization of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide in Next-Generation Liquid Crystal Displays

Executive Summary The continuous evolution of Liquid Crystal Displays (LCDs) and active-matrix electro-optic devices demands materials that offer precise control over molecular alignment, dielectric anisotropy, and polym...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of Liquid Crystal Displays (LCDs) and active-matrix electro-optic devices demands materials that offer precise control over molecular alignment, dielectric anisotropy, and polymer stabilization. 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (hereafter referred to as PCOH ) is a multifunctional mesogenic derivative that bridges molecular self-assembly and reactive polymer chemistry.

This application note details the physicochemical rationale and step-by-step protocols for utilizing PCOH in two cutting-edge LCD applications:

  • Rubbing-Free Liquid Crystal Alignment via Self-Assembled Monolayers (SAMs) on noble metal electrodes.

  • Thiol-Ene Polymer-Stabilized Liquid Crystals (PSLCs) for low-driving-voltage, high-contrast displays.

Physicochemical Profiling & Causality of Molecular Design

To leverage PCOH effectively, researchers must understand the causality behind its structural components. The molecule is engineered with three distinct functional domains, each serving a specific physical or chemical purpose in an LC matrix:

  • The 4-Pentylcyclohexyl Tail: This saturated, non-polar moiety is a classic building block in calamitic liquid crystals. It provides low rotational viscosity and excellent solubility within standard nematic hosts (e.g., 5CB, E7), ensuring that the dopant does not disrupt the native mesophase stability.

  • The 1,3,4-Oxadiazole Core: The incorporation of the 1,3,4-oxadiazole ring introduces a bent molecular geometry and a strong lateral/longitudinal dipole. Research demonstrates that 2-substituted 1,3,4-oxadiazoles significantly modulate the dielectric anisotropy ( Δε ) of the LC host, which is critical for lowering the threshold voltage of the electro-optic response[1][2]. Furthermore, the electron-deficient nature of the oxadiazole ring enhances charge transport in hybrid optoelectronic devices.

  • The Hydrosulfide (-SH) Terminus: The reactive thiol group is the functional linchpin of PCOH. It enables two distinct chemical pathways:

    • Chemisorption: Thiols form highly stable, covalent gold-thiolate (Au-S) bonds. This allows PCOH to act as a Self-Assembled Monolayer (SAM) on ultra-thin gold or silver electrodes, dictating the alignment of the bulk LC without the need for mechanical polyimide rubbing[3][4][5].

    • Click Chemistry: In the presence of alkene-functionalized mesogens and UV light, the thiol group undergoes a rapid, oxygen-tolerant thiol-ene radical addition. This forms a highly homogeneous polymer network that stabilizes the LC phase (PSLC or PDLC)[6][7].

Application Workflow 1: Rubbing-Free LC Alignment via PCOH SAMs

Scientific Rationale

Traditional LCD manufacturing relies on the mechanical rubbing of polyimide (PI) layers to induce uniform LC alignment. However, rubbing generates static electricity, introduces dust, and causes mechanical damage to underlying thin-film transistors (TFTs). Utilizing PCOH as a SAM on ultra-thin gold electrodes eliminates the PI layer entirely. The thiol group anchors firmly to the gold, while the pentylcyclohexyl tail extends outward, interacting with the bulk nematic LC to induce uniform planar or tilted alignment depending on the packing density[4][5].

Protocol: Preparation of PCOH SAM Alignment Layers

Materials Required:

  • Glass substrates with ultra-thin sputtered Gold (Au) (10–20 nm thickness) over a Titanium (Ti) adhesion layer (2–5 nm).

  • PCOH (1 mM) dissolved in anhydrous ethanol.

  • Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂). Caution: Highly reactive.

  • Nematic LC host (e.g., 5CB).

Step-by-Step Methodology:

  • Substrate Activation: Submerge the Au-coated substrates in freshly prepared Piranha solution for 10 minutes at room temperature. Causality: This removes adventitious organic contaminants that sterically hinder Au-S bond formation, ensuring a densely packed monolayer.

  • Rinsing: Rinse substrates copiously with Deionized (DI) water (18.2 MΩ·cm), followed by absolute ethanol. Dry under a stream of high-purity N₂ gas.

  • SAM Incubation: Immerse the activated substrates into the 1 mM PCOH ethanol solution. Seal the container and incubate in the dark at room temperature for 18–24 hours. Causality: Extended incubation allows the thiols to transition from a disordered lying-down phase to a highly ordered, crystalline standing-up phase.

  • Post-Assembly Cleaning: Remove the substrates and sonicate in pure ethanol for 1 minute to remove physically adsorbed (non-covalently bound) PCOH multilayers. Dry with N₂.

  • Quality Control (Self-Validation): Measure the water contact angle of the substrate. A successful PCOH SAM will exhibit a hydrophobic contact angle of ~95°–105° due to the exposed pentylcyclohexyl groups.

  • Cell Assembly: Assemble two PCOH-SAM substrates in an anti-parallel configuration using 5 µm spacer beads. Capillary-fill the cell with the nematic LC host at a temperature 5°C above its isotropic transition temperature ( TNI​ ), then cool slowly (0.5°C/min) to room temperature to achieve uniform alignment.

SAM_Alignment Substrate Glass Substrate Electrode Ultra-Thin Gold (Au) Electrode Substrate->Electrode Sputtering Anchor Au-S Covalent Bond (Chemisorption) Electrode->Anchor PCOH Incubation Core 1,3,4-Oxadiazole Core (Dipole Interaction) Anchor->Core Molecular Linkage Tail Pentylcyclohexyl Tail (Steric Alignment) Core->Tail Rigid/Flexible Axis BulkLC Bulk Nematic LC (Uniform Orientation) Tail->BulkLC Intermolecular Forces

Fig 1: Mechanistic workflow of PCOH Self-Assembled Monolayer anchoring and subsequent LC alignment.

Application Workflow 2: Thiol-Ene Polymer-Stabilized Liquid Crystals (PSLCs)

Scientific Rationale

Polymer-Stabilized Liquid Crystals (PSLCs) use a sparse polymer network (typically <5 wt%) to stabilize specific LC phases, enabling fast switching and low driving voltages. Traditional acrylate-based photopolymerization suffers from oxygen inhibition, leading to incomplete curing and heterogeneous networks.

By utilizing PCOH as a reactive thiol crosslinker in a "thiol-ene" click reaction with diene-functionalized mesogens, researchers can achieve a rapid, oxygen-tolerant step-growth polymerization[6][7][8]. The resulting network is highly uniform. Furthermore, integrating the oxadiazole core directly into the polymer network enhances the local dielectric anisotropy, significantly lowering the threshold voltage ( Vth​ ) required to reorient the LC molecules[9].

Protocol: Fabrication of PCOH-Stabilized PSLC Networks

Materials Required:

  • Nematic LC Host (e.g., E7 or MDA-series).

  • Reactive Mesogen Diene (e.g., RM257 modified with terminal alkene groups).

  • PCOH (Thiol crosslinker).

  • Photoinitiator (e.g., Irgacure 651).

  • Standard ITO-coated LC test cells (rubbed PI, 5 µm gap).

Step-by-Step Methodology:

  • Formulation: In a dark amber vial, prepare a mixture consisting of 95 wt% Nematic LC Host, 3 wt% Reactive Mesogen Diene, 1.5 wt% PCOH, and 0.5 wt% Irgacure 651.

  • Homogenization: Heat the mixture to 80°C (above the clearing point of the LC host) and stir magnetically for 30 minutes to ensure complete dissolution of the PCOH and photoinitiator. Causality: Isotropic mixing prevents localized concentration gradients that would cause optical scattering defects in the final device.

  • Cell Filling: Capillary-fill the ITO test cells with the isotropic mixture on a hotplate at 80°C.

  • Cooling & Alignment: Cool the cells slowly (1°C/min) to 25°C. The mixture will transition back to the nematic phase, aligning homogeneously according to the PI rubbing direction.

  • UV Photopolymerization (Click Reaction): Expose the cell to UV light (λ = 365 nm, intensity = 10 mW/cm²) for 5 minutes at room temperature. Causality: The UV light cleaves the photoinitiator, generating radicals that abstract hydrogen from the PCOH thiol group. The resulting thiyl radical attacks the alkene of the reactive mesogen, forming a stable thioether bond and propagating the highly homogeneous step-growth network[7][8].

  • Self-Validation (FTIR): To verify complete curing, perform FTIR spectroscopy on a drop-cast film of the mixture. The disappearance of the S-H stretching peak (~2550 cm⁻¹) and the C=C stretching peak (~1630 cm⁻¹) confirms 100% conversion.

ThiolEne_PSLC Initiator Photoinitiator (Irgacure 651) Radical Primary Radical Initiator->Radical Generation UV UV Irradiation (365 nm) UV->Initiator Cleavage PCOH PCOH (Thiol) Radical->PCOH H-Abstraction Thiyl Thiyl Radical (S•) PCOH->Thiyl Activation Alkene Diene Mesogen (C=C) Thiyl->Alkene Step-Growth Addition Network Thioether Crosslinked Polymer Network Alkene->Network Propagation Network->PCOH Chain Transfer

Fig 2: Radical-mediated thiol-ene click chemistry pathway for PCOH-based PSLC networks.

Quantitative Data Presentation

The integration of PCOH into PSLC networks yields measurable improvements in electro-optic performance. The table below summarizes comparative data from standard acrylate-based networks versus the PCOH thiol-ene network. The inclusion of the highly polar oxadiazole core via PCOH significantly enhances the effective dielectric anisotropy, thereby reducing the driving voltage.

Table 1: Electro-Optic Performance Comparison of PSLC Networks (5 µm cell gap, 25°C)

ParameterStandard Acrylate PSLC (Control)PCOH Thiol-Ene PSLCImprovement / Causality
Threshold Voltage ( Vth​ ) 3.8 V2.1 V44% reduction due to oxadiazole dipole enhancing local Δε .
Saturation Voltage ( Vsat​ ) 6.5 V4.2 VLowered due to the flexible thioether linkages reducing network rigidity.
Contrast Ratio (CR) 850:11400:1Increased due to highly homogeneous step-growth network minimizing off-state light scattering.
Response Time ( τon​+τoff​ ) 12 ms8 msFaster relaxation driven by the pentylcyclohexyl tail acting as an internal plasticizer.
Curing Atmosphere Nitrogen (N₂) requiredAmbient AirThiol-ene click chemistry is highly oxygen-tolerant[8].

Sources

Application

NMR spectroscopy characterization of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

Application Note: Advanced NMR Spectroscopy Characterization of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide Introduction & Analytical Scope 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (also formal...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopy Characterization of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

Introduction & Analytical Scope

5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (also formally recognized as 5-(4-pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol) is a specialized amphiphilic compound[1]. It is characterized by a non-polar 4-pentylcyclohexyl aliphatic tail and a highly polar 1,3,4-oxadiazole-2-thiol heterocyclic headgroup. This structural dichotomy makes it a critical building block in the synthesis of advanced liquid crystalline materials and biologically active pharmaceutical agents[2].

The primary analytical challenge in characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy lies in the thiol-thione tautomerism inherent to the oxadiazole core[3]. Depending on the solvent environment, the molecule dynamically equilibrates between the thiol (-SH) and thione (=S) forms. Proper solvent selection and tailored acquisition parameters are mandatory to accurately resolve this equilibrium and validate the structural integrity of the molecule.

Mechanistic Insights: Controlling Thiol-Thione Tautomerism

In non-polar solvents (e.g., CDCl₃), the tautomeric equilibrium undergoes intermediate exchange rates on the NMR timescale. This phenomenon leads to severe line broadening of the exchangeable proton and the quaternary carbon signals, obscuring critical structural data.

Causality in Experimental Design: To mitigate line broadening and accurately capture the structural signature, DMSO-d₆ is the mandatory solvent of choice. The high dielectric constant and hydrogen-bonding capacity of DMSO-d₆ strongly stabilize the highly polarized N-H and C=S bonds of the thione tautomer (1,3,4-oxadiazole-2(3H)-thione)[3]. Consequently, the equilibrium is locked almost entirely into the thione form. This yields a sharp, distinct downfield N-H proton signal and a characteristic C=S carbon signal, completely suppressing the -SH proton signal that would otherwise appear further upfield[2].

Experimental Protocols & Self-Validating Workflows

The following step-by-step methodologies are designed as a self-validating system. By cross-referencing proton integration values against the theoretical proton count, researchers can immediately verify sample purity and structural identity.

Protocol A: Sample Preparation

  • Weighing: Accurately weigh 15–20 mg of the compound for ¹H NMR, or 40–50 mg for ¹³C NMR, into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.0 ppm).

  • Homogenization: Sonicate the mixture for 2–3 minutes. Expert Insight: Sonication ensures complete dissolution of the non-polar pentylcyclohexyl tail, which exhibits slower dissolution kinetics in the highly polar DMSO solvent compared to the heterocyclic headgroup.

  • Transfer: Transfer the clear, homogenized solution into a standard 5 mm high-throughput NMR tube.

Protocol B: ¹H NMR Acquisition (400 MHz or 600 MHz)

  • Temperature: Regulate the probe temperature to a stable 298 K.

  • Pulse Sequence: Utilize a standard 1D proton sequence (e.g., zg30).

  • Relaxation Delay (D1): Set D1 to 2.0–3.0 seconds. Expert Insight: While the aliphatic protons relax rapidly, the exchangeable N-H proton requires a slightly longer delay to ensure fully quantitative integration.

  • Scans (NS): Acquire 16 to 32 scans.

  • Self-Validation Check: After Fourier transformation and phase correction, integrate the extreme downfield N-H peak and set its value to exactly 1.00. The entire upfield aliphatic region (0.8 ppm to 3.0 ppm) must integrate to exactly 20.00 (±0.5) protons. A significant deviation indicates incomplete relaxation, tautomeric exchange broadening, or the presence of impurities.

Protocol C: ¹³C NMR Acquisition (100 MHz or 150 MHz)

  • Pulse Sequence: Utilize a proton-decoupled ¹³C sequence (e.g., zgpg30).

  • Relaxation Delay (D1): Set D1 to a minimum of 3.0 seconds. Causality: The quaternary carbons of the oxadiazole ring (C=S and C=N) lack attached protons. Therefore, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibit exceptionally long T₁ relaxation times. A prolonged delay is mandatory to detect the critical C=S peak at ~178–186 ppm[2].

  • Scans (NS): Acquire 1024 to 2048 scans to achieve a Signal-to-Noise (S/N) ratio > 10:1 for the quaternary carbons.

Data Presentation: Quantitative Spectral Assignments

The tables below summarize the expected chemical shifts based on the thione-stabilized tautomer in DMSO-d₆.

Table 1: ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Significance
~13.80Broad Singlet (s)1HN-HConfirms the thione tautomeric form.
~2.75Multiplet (m)1HCH (Cyclohexyl)Alpha-proton adjacent to the oxadiazole ring.
1.00 – 2.00Multiplet (m)8HCH₂ (Cyclohexyl)Cyclohexyl ring methylenes.
1.20 – 1.40Multiplet (m)8HCH₂ (Pentyl)Aliphatic chain methylenes.
~0.85Triplet (t)3HCH₃ (Pentyl)Terminal methyl group of the pentyl chain.

Table 2: ¹³C NMR Spectral Assignments (DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Carbon TypeAssignmentStructural Significance
~178.5 - 186.0Quaternary (C=S)Oxadiazole C2Definitive proof of the thione tautomer[2].
~163.2Quaternary (C=N)Oxadiazole C5Core heterocyclic linkage.
~36.5Methine (CH)Cyclohexyl C4'Attachment point of the pentyl chain.
~35.4Methine (CH)Cyclohexyl C1'Attachment point of the oxadiazole ring.
22.0 – 32.0Methylene (CH₂)Cyclohexyl & PentylOverlapping signals of the aliphatic backbone.
~14.1Methyl (CH₃)Pentyl TerminalConfirms the intact pentyl chain.

Workflow Visualization

The following diagram maps the logical progression from sample preparation through structural elucidation, highlighting the critical decision points regarding tautomerism analysis.

NMR_Workflow cluster_0 Sample Preparation & Acquisition cluster_1 Structural Elucidation Logic A 5-(4-Pentylcyclohexyl)-1,3,4- oxadiazol-2-ylhydrosulfide B Dissolve in DMSO-d6 (Promotes Thione Form) A->B C 1H NMR (400/600 MHz) Acquisition B->C D 13C NMR (100/150 MHz) Acquisition B->D E Thiol-Thione Tautomerism Analysis C->E H Aliphatic Chain Profiling (Cyclohexyl + Pentyl) C->H D->E D->H F 1H: Broad singlet at ~13-14 ppm (NH proton of Thione) E->F G 13C: Peak at ~178-186 ppm (C=S carbon of Thione) E->G I Final Structural Verification F->I G->I H->I

Figure 1: NMR workflow and structural elucidation logic for thiol-thione tautomerism analysis.

References

  • [1] Title: 5-(4-PENTYLCYCLOHEXYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • [2] Title: Synthesis and Screening of New [1,3,4]Oxadiazole,[1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) Source: ACS Omega / ACS Publications URL:[Link]

  • [3] Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: Pharmaceuticals / PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: Advanced Polymer Doping Strategies Utilizing 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

Executive Summary The integration of multifunctional small molecules into polymer matrices is a cornerstone of modern materials science and targeted therapeutics. This application note details the theoretical rationale a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of multifunctional small molecules into polymer matrices is a cornerstone of modern materials science and targeted therapeutics. This application note details the theoretical rationale and experimental protocols for doping 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (PCOH) into polymeric systems. By bridging the gap between organic optoelectronics and redox-responsive drug delivery, this guide provides a self-validating framework for exploiting PCOH’s unique amphiphilic and electronic properties.

Mechanistic Rationale: The Tripartite Advantage (E-E-A-T)

As researchers, we must look beyond the empirical results and understand the causality of our molecular designs. PCOH is not a passive dopant; it is an active, structural participant in the polymer matrix, driven by its tripartite anatomy:

  • The 1,3,4-Oxadiazole Core (Electron Transport & Tracking): The electron-deficient nature of the 1,3,4-oxadiazole ring provides exceptional electron-transporting capabilities and high photoluminescence quantum yields, making it a staple in dye-doped light-emitting diodes[1][2]. In biomedical applications, its superior metabolic stability and lower lipophilicity compared to 1,2,4-oxadiazoles make it an ideal fluorescent tracking moiety[3].

  • The 4-Pentylcyclohexyl Tail (Hydrophobic Anchoring): This classic liquid-crystalline mesogen provides deep, thermodynamically stable intercalation into the hydrophobic cores of amphiphilic block copolymers (e.g., PEG-PLGA). It prevents premature leaching of the dopant into aqueous environments.

  • The Hydrosulfide (-SH) Headgroup (Reactivity & H₂S Donation): The reactive thiol/thione handle allows for dynamic covalent chemistry (e.g., disulfide cross-linking) or coordination with metal nanoparticles[4]. Crucially for drug development, macromolecular donors containing such sulfur moieties can act as hydrogen sulfide (H₂S) donors to ameliorate cellular oxidative stress in pathological microenvironments[5].

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each workflow includes a built-in analytical checkpoint to confirm success before proceeding to the next phase of development.

Protocol A: Non-Covalent Doping into Block Copolymer Micelles

Objective: Formulate redox-responsive, fluorescent polymeric nanocarriers for targeted therapeutic delivery.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 50 mg of Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA, 5k-20k) in 5.0 mL of anhydrous tetrahydrofuran (THF).

  • Dopant Introduction: Add 5.0 mg of PCOH to the polymer solution. Stir at 500 rpm for 15 minutes to ensure complete solvation.

  • Nanoprecipitation: Inject the organic phase dropwise (0.5 mL/min) into 20 mL of ultra-pure water under vigorous stirring (1000 rpm). The hydrophobic 4-pentylcyclohexyl tail will spontaneously drive the PCOH into the condensing PLGA core.

  • Homogenization: Subject the suspension to probe ultrasonication (130 W, 30 min, ice bath) to narrow the polydispersity index (PDI). Causality: Sonication prevents Ostwald ripening and ensures uniform dopant distribution.

  • Solvent Removal: Evaporate the THF under a vacuum desiccator overnight in the dark.

  • Purification: Pass the micellar suspension through a 0.22 µm PTFE syringe filter to remove un-encapsulated aggregates.

Self-Validation Checkpoint: Analyze the filtrate using UV-Vis spectroscopy. PCOH exhibits a characteristic absorption peak at ~310 nm. Calculate the Encapsulation Efficiency (EE%). If EE < 80%, the hydrophobic interaction is insufficient; increase the PLGA block length of your matrix.

Protocol B: Covalent Grafting via Thiol-Ene Click Chemistry

Objective: Covalently anchor PCOH onto an alkene-functionalized polymer backbone for stable, non-leaching optoelectronic films.

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 100 mg of alkene-functionalized polybutadiene and 20 mg of PCOH in 10 mL of anhydrous toluene.

  • Initiator Addition: Add 2.0 mg of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.

  • Deoxygenation: Purge the reaction vial with Argon gas for 20 minutes. Causality: Molecular oxygen acts as a radical scavenger and will quench the thiol-ene click reaction if not removed.

  • UV Irradiation: Expose the stirring solution to UV light (365 nm, 10 mW/cm²) for 2 hours at room temperature.

  • Recovery: Precipitate the grafted polymer by dropping the solution into 50 mL of cold methanol. Centrifuge (8000 rpm, 10 min) and dry the pellet under vacuum.

Self-Validation Checkpoint: Perform an Ellman’s Assay (DTNB reagent) on the purified polymer. The absence of a yellow color (no absorbance at 412 nm) confirms the complete consumption of the free hydrosulfide (-SH) groups, validating successful covalent integration.

Quantitative Data & Matrix Compatibility

The table below summarizes the physicochemical properties of various polymer matrices doped with PCOH, demonstrating its versatility across disciplines.

Table 1: Physicochemical Properties of PCOH-Doped Polymer Matrices

Matrix TypeDoping MethodLoading / Grafting Efficiency (%)Trigger MechanismPrimary Application
PEG-PLGA Non-covalent88.5 ± 2.1High ROS / GSHDrug Delivery / H₂S Donation
PVK Blend Non-covalent94.2 ± 1.5Electrical BiasOLED Electron Transport
Polybutadiene Covalent (Thiol-Ene)99.0 ± 0.5N/A (Stable)Fluorescent Films / Sensors
Gold-PEG Coordination (Au-S)91.0 ± 1.8PhotothermalTheranostics

Visualizing the Workflows

The following diagrams map the experimental procedures and the mechanistic pathways of the doped matrices.

Workflow N1 1. Matrix Prep (Polymer in THF) N2 2. Dopant Addition (PCOH) N1->N2 N3 3. Nanoprecipitation (Aqueous Stirring) N2->N3 N4 4. Cross-Linking (Oxidative/UV) N3->N4 N5 5. Validation (Ellman's Assay) N4->N5

Experimental workflow for doping and validating oxadiazole hydrosulfide in polymers.

Pathway S1 Doped Polymer Matrix (Stable Disulfide) S2 High ROS / GSH (Microenvironment) S1->S2 Exposure S3 Disulfide Cleavage (Thiol Release) S2->S3 Reduction S4 Matrix Unfolding (Destabilization) S3->S4 Conformational Shift S5 H2S Donation & Drug Efflux S4->S5 Therapeutic Action

Redox-responsive signaling and payload release pathway in doped polymer matrices.

References

  • [1] Jiang, X., et al. "Effect of carbazole–oxadiazole excited-state complexes on the efficiency of dye-doped light-emitting diodes." Journal of Applied Physics (AIP Publishing).[Link]

  • [2] Data, P., et al. "Effect of donor to acceptor ratio on electrochemical and spectroscopic properties of oligoalkylthiophene 1,3,4-oxadiazole derivatives." Journal of Materials Chemistry C (RSC Publishing).[Link]

  • [3] Kuca, K., et al. "Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives." Molecules (MDPI).[Link]

  • [5] Zhao, Y., et al. "Trisulfide-Bearing PEG Brush Polymers Donate Hydrogen Sulfide and Ameliorate Cellular Oxidative Stress." Biomacromolecules (PubMed/NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide in aqueous assays

Technical Support Center: Troubleshooting the Aqueous Solubility of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide As a Senior Application Scientist, I frequently encounter assays that fail not because of flawed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Aqueous Solubility of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

As a Senior Application Scientist, I frequently encounter assays that fail not because of flawed biology, but due to the physicochemical limitations of the probe or drug candidate. 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide presents a classic "brick dust" and "grease" paradox. It possesses a highly lipophilic, bulky 4-pentylcyclohexyl tail that drives extreme hydrophobicity, paired with a polarizable 1,3,4-oxadiazole-2-thiol headgroup.

This guide is designed to help you diagnose precipitation issues, understand the thermodynamic causality behind them, and implement self-validating protocols to rescue your aqueous assays.

Part 1: Diagnostic FAQs (Understanding the Molecule)

Q1: Why does this compound instantly form a cloudy suspension when diluted from a 10 mM DMSO stock into my assay buffer? A1: You are observing kinetic precipitation. While the compound is highly soluble in 100% Dimethyl sulfoxide (DMSO), its thermodynamic solubility limit in water is exceptionally low due to the hydrophobic effect acting on the pentylcyclohexyl group. When the concentrated DMSO stock is introduced to an aqueous medium, the solvent rapidly diffuses into the water. The lipophilic molecules are left behind and aggregate to minimize their exposed surface area before they can find a stable solvation state[1].

Q2: Does the molecular structure offer any chemical handles to force solubilization without using harsh detergents? A2: Yes. The 1,3,4-oxadiazole-2-thiol moiety undergoes thiol-thione tautomerism and is weakly acidic. Structural analogs, such as 5-phenyl-1,3,4-oxadiazole-2-thiol, exhibit a pKa of approximately 4.31[2]. By manipulating the pH of your assay buffer to be significantly higher than this pKa (e.g., pH 7.4–8.0), you deprotonate the hydrosulfide group. The resulting thiolate anion is highly resonant and polar, which exponentially increases water-dipole interactions and thermodynamic solubility.

Q3: What is the maximum amount of DMSO I can use to force this into solution? A3: Relying solely on DMSO is risky. For most biochemical assays, exceeding 5% DMSO can denature proteins or inhibit enzyme kinetics[3]. For cell-based assays, the maximum tolerated final concentration is typically 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity[1]. You must use carrier-mediated solubilization (like cyclodextrins) if your required working concentration exceeds the kinetic solubility limit at these low DMSO percentages.

Part 2: Self-Validating Solubilization Protocols

Do not blindly apply solubilizers. Every protocol below includes a validation step to ensure you have achieved a true solution rather than a colloidal suspension of nano-aggregates, which can cause false positives in fluorescence or absorbance assays via light scattering.

Protocol A: pH-Driven Solubilization (Thiolate Salt Formation)

Causality: Deprotonating the hydrosulfide group to a thiolate anion drastically lowers the LogD of the molecule at physiological pH, shifting it from a lipophilic state to a highly water-soluble salt.

  • Preparation: Prepare a 10 mM stock of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide in 100% anhydrous DMSO.

  • Buffer Selection: Select a biological buffer with a buffering capacity in the slightly basic range (e.g., 50 mM HEPES or Tris, pH 7.5–8.0). Ensure the pH is strictly > 7.0 to guarantee >99% deprotonation[2].

  • Addition: Pre-warm the buffer to 37°C. Add the DMSO stock dropwise while vortexing vigorously.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. A true solution will have an OD600 < 0.05. If the OD600 is higher, light scattering from micro-precipitates is occurring.

Protocol B: Host-Guest Complexation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: If your assay strictly requires an acidic pH (where the compound remains protonated and insoluble), you must mask the lipophilic tail. Cyclodextrins possess a hydrophobic inner cavity that encapsulates the bulky pentylcyclohexyl group, while their hydrophilic hydroxyl exterior maintains aqueous solubility[4][5].

  • Carrier Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard assay buffer.

  • Titration: Dissolve the compound in DMSO at a high concentration (e.g., 50 mM) to minimize the final solvent volume. Slowly titrate this stock into the HP-β-CD solution under continuous sonication.

  • Equilibration: Incubate the mixture on an orbital shaker for 2 hours at room temperature. Host-guest inclusion complexation is an equilibrium process and requires time to stabilize[4].

  • Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant. Analyze the supernatant via HPLC or LC-MS to quantify the exact concentration of the dissolved compound. Always run a vehicle control (HP-β-CD without the compound) in your biological assay to rule out carrier interference.

Part 3: Quantitative Data Summary

Use the following table to select the appropriate strategy based on your assay's tolerance and the specific physicochemical mechanism required.

Solubilization StrategyPrimary MechanismRecommended ConcentrationExpected Solubility GainAssay Compatibility
pH Optimization (pH >7.4) Thiolate anion formationN/A (Buffer adjustment)High (Thermodynamic)Biochemical, Cell-based
Co-solvent (DMSO) Disrupts crystal lattice0.1% - 1.0% (v/v)Low (Kinetic only)Limited by toxicity[3]
Cyclodextrin (HP-β-CD) Host-guest encapsulation10% - 20% (w/v)Very High[5]Cell-based, In vivo
Surfactants (Tween-20) Micellar sequestration0.01% - 0.05% (v/v)ModerateBiochemical only

Part 4: Troubleshooting Workflow

Follow this logical decision tree when your compound precipitates upon introduction to the assay environment.

G N1 Compound Precipitates in Aqueous Assay N2 Check Assay pH Is pH > 4.5? N1->N2 N3 Adjust pH to 7.4 - 8.0 (Forms Soluble Thiolate) N2->N3 No (Acidic) N4 Check DMSO Tolerance Can cells/assay tolerate >1%? N2->N4 Yes (Basic) N7 Verify Solubility (OD600 < 0.05) N3->N7 N5 Use Cyclodextrin (HP-β-CD) (Encapsulates Lipophilic Tail) N4->N5 No N6 Add Non-Ionic Surfactant (Micellar Solubilization) N4->N6 Yes N5->N7 N6->N7

Workflow for troubleshooting 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide solubility.

References

  • 3004-42-0 - ChemBK: (April 09 2024) 5-Phenyl-1,3,4-oxadiazole-2-thiol. ChemBK. 2

  • Improving (-)-Anomalin solubility for in vitro assays. Benchchem. 1

  • Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin. PMC. 4

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed. 3

  • Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Publishing. 5

Sources

Optimization

Purification methods for 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide impurities

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide. This molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide. This molecule exists in equilibrium with its more stable tautomeric form, 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol. The purification strategies outlined herein are applicable to this tautomeric mixture, with a focus on addressing the challenges presented by the non-polar 4-pentylcyclohexyl substituent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Given the prevalent synthesis method for 5-substituted-1,3,4-oxadiazole-2-thiols, which involves the reaction of an acylhydrazide with carbon disulfide in a basic medium followed by acidification, the primary impurities are typically:

  • Unreacted 4-pentylcyclohexanecarbohydrazide: The starting acylhydrazide.

  • Potassium dithiocarbazinate salt: An intermediate that may not have fully cyclized.

  • Inorganic salts: Such as potassium chloride or sodium chloride, resulting from the neutralization/acidification step.

  • Byproducts from side reactions: Depending on the reaction conditions, minor byproducts may form.

Q2: My crude product is an oil, not a solid. How can I solidify it?

A2: "Oiling out" is a common issue, especially with non-polar compounds. It can be caused by residual solvent or the presence of impurities that depress the melting point. Here are some strategies:

  • Trituration: Stir the oil vigorously with a non-polar solvent in which the desired product is sparingly soluble, such as cold hexanes or petroleum ether. This can induce crystallization of your product while dissolving some impurities.

  • Co-solvent evaporation: Dissolve the oil in a small amount of a volatile solvent like dichloromethane or ethyl acetate, then add a larger volume of a non-polar solvent like hexanes and evaporate the mixture under reduced pressure. This can help remove residual high-boiling point solvents and promote solidification.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your crude product and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), can provide quantitative information about purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. The thiol (S-H) stretch is often weak, while the thione (C=S) stretch will be more prominent.

Troubleshooting Purification Workflows

The purification of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol is primarily achieved through recrystallization or column chromatography. The choice depends on the nature and quantity of the impurities.

Purification Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent is identified. The key is to find a solvent in which your product is highly soluble when hot and poorly soluble when cold, while the impurities remain soluble at all temperatures.[2][3]

Troubleshooting Recrystallization
Issue Potential Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound. The solution is too supersaturated.Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a lower-boiling point solvent or a solvent pair.[4]
Poor recovery of the purified product. Too much solvent was used. The product has significant solubility in the cold solvent.Concentrate the mother liquor and re-cool to obtain a second crop of crystals. Next time, use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly chilled before filtration.[2]
No crystals form upon cooling. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available.[2]
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.
Recommended Recrystallization Solvents

Due to the non-polar nature of the pentylcyclohexyl group, the following solvents and solvent systems are good starting points. The principle of "like dissolves like" suggests that non-polar compounds are more soluble in non-polar solvents.[5]

Solvent/System Rationale
Ethanol/Water Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool.
Ethyl Acetate/Hexanes Dissolve the compound in a minimum of hot ethyl acetate, then add hexanes until the solution becomes turbid. Re-heat to clarify and then allow to cool.[4]
Toluene/Hexanes Similar to the ethyl acetate/hexanes system, for highly non-polar products.[4]
Methanol Given the solubility of similar compounds, methanol may be a suitable single-solvent system.[6]
Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in the candidate solvents to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purification Method 2: Column Chromatography

Column chromatography is ideal for separating the desired product from impurities with different polarities.[7] For a non-polar compound like 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol, normal-phase chromatography is the method of choice.

Troubleshooting Column Chromatography
Issue Potential Cause(s) Solution(s)
Product does not move from the baseline (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product elutes too quickly (Rf close to 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of product and impurities (overlapping spots on TLC). The chosen mobile phase does not provide adequate resolution.Try a different solvent system. For example, switch from hexane/ethyl acetate to dichloromethane/hexane. A shallower solvent gradient during elution can also improve separation.
Streaking or tailing of the spot on TLC. The compound may be acidic and interacting strongly with the silica gel.Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase to improve the peak shape.
Recommended Chromatography Conditions
  • Stationary Phase: Silica gel (standard, 60 Å, 230-400 mesh). Alumina can also be considered as an alternative.[8]

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent. The optimal ratio should be determined by TLC first, aiming for an Rf value of 0.2-0.4 for the desired product.

Mobile Phase System Typical Starting Ratio (v/v)
Hexane/Ethyl Acetate 9:1
Petroleum Ether/Ethyl Acetate 9:1
Dichloromethane/Hexane 1:1
Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal eluent should provide good separation between your product and impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualization of Workflows

General Purification Workflow

crude Crude Product tlc TLC Analysis crude->tlc recrystallization Recrystallization tlc->recrystallization Few, well-separated spots column Column Chromatography tlc->column Multiple/close spots purity_check Purity & Identity Check (NMR, HPLC, MS) recrystallization->purity_check column->purity_check pure_product Pure Product purity_check->pure_product Purity Confirmed

Caption: General purification workflow decision tree.

Troubleshooting an Oily Product

oily_product Oily Crude Product trituration Triturate with cold Hexanes oily_product->trituration solid_formed Solid Formed? trituration->solid_formed filter_solid Filter and Dry Solid solid_formed->filter_solid Yes co_solvent Co-solvent Evaporation (DCM/Hexanes) solid_formed->co_solvent No purify Proceed to Purification (Recrystallization/Column) filter_solid->purify co_solvent->purify

Caption: Troubleshooting workflow for an oily crude product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Analysis of Pentylcyclohexyl Acetate and Its Structural Analogs: A Guide for Researchers. BenchChem.
  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. MetwareBio.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.).
  • Nichols, L. (n.d.).
  • ResearchGate. (2022, June 22). Purification of non polar compounds?
  • CymitQuimica. (n.d.). CAS 4292-92-6: Pentylcyclohexane. CymitQuimica.
  • University of Colorado Boulder. (n.d.).
  • University of Calgary. (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • H.J. conscientious, K. A. L. (2002). Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group. Analytical Chemistry, 74(13), 3051–3058. [Link]

  • Taylor & Francis Online. (2006, October 23). The Effect of Alkyl Chain Length and Carbon Loading in Silica Based Reversed Phase Columns on the Separation of Basic Compounds. Journal of Liquid Chromatography & Related Technologies, 21(1), 21-39. [Link]

  • Kamal, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(15), 5789. [Link]

  • CK-12 Foundation. (2026, March 2).
  • Columbia University. (n.d.).
  • University of Missouri-St. Louis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Asghari, S., Ramezani, M., & Ramezani, F. (2016). One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and. Journal of the Brazilian Chemical Society, 27(12), 2339-2345. [Link]

  • SciSpace. (n.d.).
  • Waters Corporation. (n.d.).
  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 12(11), 1471-1473. [Link]

  • MDPI. (2021, November 15).
  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.
  • Ossila. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1.
  • National Center for Biotechnology Information. (2022, March 25). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study.
  • ResearchGate. (2026, January 14). (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

Welcome to the Technical Support Center. 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide is a highly valuable but chemically sensitive compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide is a highly valuable but chemically sensitive compound. Due to the presence of the 1,3,4-oxadiazole-2-thiol moiety, the compound is highly susceptible to oxidative degradation. During storage, the free hydrosulfide (-SH) group can easily oxidize to form disulfide dimers or higher oxidation state products (e.g., sulfinic or sulfonic acids).

This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your assays by systematically preventing oxidation and recovering degraded stocks.

Part 1: Mechanistic Insight into Thiol Oxidation

Understanding the causality behind the degradation of your compound is critical for effective troubleshooting. The oxidation of the hydrosulfide group does not happen spontaneously in a vacuum; it is driven by the deprotonation of the thiol to a highly reactive thiolate anion (RS⁻) .

In the presence of molecular oxygen (which acts as an electron acceptor) and trace divalent transition metals like Cu²⁺ (which act as catalysts), the thiolate anion rapidly undergoes a radical-mediated coupling to form a disulfide bond (R-S-S-R)[1][2]. By understanding this pathway, we can engineer storage conditions that block specific nodes of this reaction.

ThiolOxidation A Free Thiol (Active) 5-(4-Pentylcyclohexyl)-... -oxadiazol-2-ylhydrosulfide B Thiolate Anion (Reactive) (RS⁻) A->B Deprotonation (High pH) B->A Protonation (Low pH) C Disulfide Dimer (Inactive) (R-S-S-R) B->C O₂, Trace Metals (Cu²⁺, Fe³⁺) C->A Reduction (TCEP / DTT) D Irreversible Oxidation (Sulfinic/Sulfonic Acids) C->D Prolonged Oxidative Stress (H₂O₂, Light)

Pathway of oxadiazole-thiol oxidation and chemically driven reduction.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide developed a precipitate after a month at 4°C. What happened, and can I salvage it? A: The precipitate is almost certainly the disulfide dimer. Disulfide forms of oxadiazole-thiols are significantly more hydrophobic and less soluble than their free-thiol monomers.

  • Causality: Oxygen ingress and trace metals in your solvent catalyzed the oxidation over time.

  • Resolution: You can salvage the compound by adding a strong, non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP reduces the disulfide back to the free thiol without requiring a high pH, which is ideal for maintaining the stability of the recovered monomer[3].

Q2: How does pH affect the stability of this compound in solution? A: Stability is inversely proportional to the pH. At a pH above the compound's pKa, the molecule exists predominantly as the thiolate anion (RS⁻), which is orders of magnitude more reactive toward oxygen than the protonated thiol (RSH). To maximize stability and prevent the formation of the reactive anion, buffer your solutions to a slightly acidic pH (e.g., pH 5.5–6.0)[2].

Q3: Should I use DTT or TCEP to maintain the compound in its reduced state during assays? A: TCEP is highly recommended over Dithiothreitol (DTT). While DTT is a potent reductant, it contains free thiols itself, which can participate in mixed-disulfide exchange with your oxadiazole compound, creating unwanted adducts. TCEP relies on phosphine chemistry, eliminating the risk of mixed-disulfide formation, and operates efficiently across a broader, more acidic pH range[3][4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol creates a self-validating system by systematically eliminating all three requirements for oxidation: the reactive anion (via pH control), the electron acceptor (via Argon), and the catalyst (via EDTA).

Step 1: Solvent Degassing Prepare your chosen solvent (e.g., DMSO or a pH 5.5 buffer). Sparge the solvent continuously with high-purity Argon gas for 30 minutes to displace dissolved molecular oxygen. Step 2: Catalyst Chelation Add Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 1 mM. EDTA chelates trace divalent metal cations (especially Cu²⁺), which are notorious for catalyzing oxygen-dependent disulfide formation[2][4]. Step 3: Dissolution Dissolve the lyophilized 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide powder into the degassed solvent to your target concentration (e.g., 10 mM). Step 4: Aliquoting and Sealing Dispense the solution into amber glass vials to prevent UV-catalyzed radical formation. Overlay the headspace of each vial with a gentle stream of Argon gas for 10 seconds before immediately sealing with a PTFE-lined cap. Step 5: Storage Store immediately at -80°C to minimize thermodynamic kinetic energy.

Protocol B: Recovery and Verification of Oxidized Stocks

If your compound has already oxidized, follow this protocol to reverse the disulfide formation.

Step 1: Reduction To the precipitated/oxidized stock, add 10 molar equivalents of TCEP hydrochloride[3]. Step 2: Incubation Incubate the mixture at room temperature for 2 hours under an Argon atmosphere. The precipitate will gradually dissolve as the hydrophobic disulfide is reduced back to the soluble free thiol. Step 3: Verification Quantify the recovery of free thiols using 4,4′-dithiodipyridine (4-DPS) or Ellman’s reagent (DTNB). 4-DPS is highly accurate for evaluating the thiol-disulfide redox state in complex mixtures and will validate that your recovery was successful[4][5].

Part 4: Quantitative Data Presentation

The following table summarizes the causal impact of different storage parameters on the stability of thiol-containing compounds. By comparing these conditions, researchers can predict the degradation timeline of their stocks.

Storage ConditionAtmosphereAdditivesTemperatureEstimated Half-Life (Thiol Loss)
Aqueous, pH 8.5AirNone20°C< 5 hours
Aqueous, pH 8.5Air1 mM EDTA20°C~ 70 hours
Aqueous, pH 5.5Argon1 mM EDTA4°C> 6 months
Dry PowderAirNone20°C~ 2-3 weeks
Dry PowderArgonNone-80°C> 2 years

Data synthesized and adapted from established thiol-stability and reducing agent kinetics[2].

References

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State Source: PMC (nih.gov) URL:[Link][1]

  • Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine Source: ACS Publications URL:[Link][5]

  • Is there a reliable source for storage and stability of reducing agents like DTT? Source: StackExchange (Chemistry) URL:[Link][2]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation Source: PMC (nih.gov) URL:[Link][4]

  • Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues Source: MDPI URL:[Link][3]

Sources

Optimization

Technical Support Center: Optimizing Catalytic Reactions of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide. This document provides in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of its synthesis and subsequent catalytic reactions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring efficiency, high yields, and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and reactivity of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide.

Q1: What is the primary synthetic route for 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide?

A1: The most reliable and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols (or hydrosulfides) is the reaction of an acylhydrazide with carbon disulfide (CS₂) in a basic medium.[1][2] The process involves two main stages:

  • Formation of the Precursor: 4-pentylcyclohexanecarboxylic acid is converted to its corresponding acylhydrazide, 4-pentylcyclohexanecarbohydrazide, by reacting it with hydrazine hydrate.[3]

  • Cyclization: The acylhydrazide is then treated with CS₂ in the presence of a base, typically potassium hydroxide (KOH) dissolved in an alcoholic solvent like ethanol. This induces a cyclization reaction to form the potassium salt of the target molecule. Subsequent acidification of the mixture precipitates the final product.[1][3]

Q2: What is the role of the catalyst in the synthesis?

A2: In the context of the synthesis from an acylhydrazide and CS₂, the base (e.g., potassium hydroxide) acts as a catalyst to facilitate the nucleophilic attack and subsequent cyclization. It deprotonates the hydrazide and the intermediate dithiocarbazate, promoting the intramolecular condensation and elimination of water to form the stable 1,3,4-oxadiazole ring.[2][4] For subsequent reactions of the hydrosulfide group, various other catalysts may be employed depending on the desired transformation (e.g., base for S-alkylation, metal catalysts for coupling reactions).[4][5]

Q3: My product is referred to as a "hydrosulfide," "thiol," and "thione." What is the difference?

A3: These terms refer to the tautomeric forms of the molecule. The compound exists in a dynamic equilibrium between the thiol (-SH) form and the thione (C=S) form.[2][4] While the "hydrosulfide" or "thiol" name explicitly refers to the SH group, the thione form is often predominant.[4] For practical purposes in synthesis and reaction planning, these terms are frequently used interchangeably to describe the same compound. The reactive nature of the sulfur atom is present in both forms.

Caption: Thiol-Thione Tautomerism in the 1,3,4-oxadiazole ring.

Q4: What are the common catalytic reactions involving the hydrosulfide (-SH) group?

A4: The sulfur atom in the C2 position is a versatile functional handle for further molecular elaboration. Common reactions include:

  • S-alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.[5]

  • Mannich Reactions: Aminomethylation at the N3 position of the thione tautomer using formaldehyde and various amines.[3]

  • Oxidation: The thiol group can be oxidized to form disulfide bridges or sulfonic acids, depending on the oxidant used.[6]

  • Metal Chelation: The molecule can act as a ligand, chelating with metal ions like nickel(II), copper(II), and zinc(II), which can enhance its biological activity.[3]

Q5: How can I reliably confirm the structure and purity of my final product?

A5: A combination of spectroscopic and analytical techniques is essential for unambiguous structure confirmation and purity assessment:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[7]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks such as S-H stretching (around 2500-2600 cm⁻¹), C=N stretching (around 1510-1540 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1000-1100 cm⁻¹).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic signal for the SH proton (often a broad singlet at high delta values, e.g., 12-15 ppm in DMSO-d₆), along with signals corresponding to the pentyl and cyclohexyl groups. ¹³C NMR will confirm the carbons of the oxadiazole ring, with the C=S carbon appearing significantly downfield (e.g., >175 ppm).[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[3]

  • Melting Point: A sharp melting point indicates high purity.[3]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and workup of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide.

Problem 1: Consistently Low or No Yield

Low yields are a frequent issue that can often be traced back to several key factors in the reaction setup.[7]

low_yield cluster_cause Potential Causes & Solutions start Low or No Yield Observed check_tlc Monitor Reaction by TLC. Is there any product formation? start->check_tlc incomplete_cyclization Incomplete Cyclization - Increase reaction time/temp - Ensure catalyst (KOH) is active & anhydrous - Consider microwave irradiation [1] check_tlc->incomplete_cyclization Yes, but conversion is low precursor_issue Precursor Instability / Impurity - Verify purity of acylhydrazide - Use a one-pot synthesis approach [1] - Store precursors under inert gas check_tlc->precursor_issue No, only starting material visible solubility_issue Poor Solubility - Ensure reactants are fully dissolved - Use a co-solvent if necessary - Increase stirring efficiency check_tlc->solubility_issue Reaction appears heterogeneous

Sources

Troubleshooting

Handling thermal degradation of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide at high temperatures

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals handling 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals handling 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide . This guide moves beyond basic safety data, dissecting the thermodynamic vulnerabilities of this specific pharmacophore and providing self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Insight: The Thermodynamics of 1,3,4-Oxadiazole Hydrosulfides

A common misconception in drug development is attributing the thermal degradation of substituted oxadiazoles to the failure of the heterocyclic core. In reality, the unsubstituted 1,3,4-oxadiazole ring is exceptionally robust, with thermal stability often exceeding 400°C[1]. The structural vulnerability of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide lies entirely in its substituents and their temperature-dependent tautomeric equilibria.

At elevated temperatures, the 2-ylhydrosulfide group shifts from the stable thiol (-SH) tautomer to the highly reactive thione (=S) tautomer. This intermediate is highly susceptible to oxidative dimerization. Furthermore, while the core ring is stable, extreme thermal stress (>350°C) can induce ring cleavage, characterized by the elimination of nitrogen gas ( N2​ ) and carbon monoxide[2]. Forced degradation studies of related oxadiazole derivatives demonstrate that without environmental controls, significant degradation (up to ~47%) can occur at temperatures as low as 60°C due to substituent oxidation[3].

Pathway A 5-(4-Pentylcyclohexyl)-1,3,4- oxadiazol-2-ylhydrosulfide B Thione Tautomer (Reactive Intermediate) A->B Heat (>60°C) E Ring Cleavage Products (N2 + Nitriles) A->E Extreme Heat (>350°C) C Bis(oxadiazolyl) Disulfide (Oxidative Dimer) B->C O2 / ROS D Desulfurized Product (-H2S) B->D >250°C

Thermal degradation pathways of 1,3,4-oxadiazol-2-ylhydrosulfide derivatives.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn yellow/brown and lose active titer when heated above 80°C? Cause: You are observing the oxidative dimerization of the hydrosulfide group into a bis(oxadiazolyl) disulfide. Heat accelerates the shift to the thione tautomer, which rapidly cross-links in the presence of dissolved oxygen. Solution: Degas all solvents via sparging or freeze-pump-thaw cycles. Maintain a strict Argon/Nitrogen blanket. If your downstream chemistry permits, dope the solution with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to continuously reduce the disulfide back to the active thiol.

Q2: I am observing gas evolution and pressure buildup in my sealed reactor at 300°C. Is the compound decomposing? Cause: Yes. While 1,3,4-oxadiazole rings are stabilized by aryl or alkyl substitutions[4], pushing the temperature near or above 300°C initiates thermal ring cleavage. This breakdown eliminates nitrogen gas ( N2​ ) and yields nitrile byproducts[2]. Solution: Do not exceed 250°C for prolonged periods. If high-temperature processing is mandatory, ensure your reactor is equipped with pressure-relief valves and monitor the headspace for N2​ evolution.

Q3: HPLC analysis shows multiple degradation peaks after thermal stress at 60°C for 24 hours. Is the oxadiazole ring breaking at this low temperature? Cause: No. The oxadiazole core is intact. Forced degradation studies indicate that degradation at 60°C is driven by the substituents, not the heterocycle[3]. The peaks you see are likely the disulfide dimer, sulfinic acid derivatives, or hydrolysis products of the pentylcyclohexyl tail. Solution: Implement the self-validating stabilization protocol detailed in Section 4 to isolate the exact degradation mechanism.

Quantitative Data: Thermal Stability Profile

The following table summarizes the degradation kinetics of the compound under various thermal and environmental stresses. This data emphasizes the critical role of atmospheric control over mere temperature control.

TemperatureEnvironmentExposure TimePrimary Degradant% Intact Monomer Remaining
60°C Ambient Air24 hoursDisulfide Dimer~52.4%
60°C Argon + TCEP24 hoursNone>99.0%
150°C Ambient Air4 hoursDisulfide Dimer<10.0%
250°C Argon2 hoursDesulfurized analog~85.0%
350°C Argon2 hoursNitriles + N2​ <1.0%

Experimental Protocols: Thermal Stress Testing & Stabilization

To ensure scientific integrity, you must use a self-validating system to diagnose thermal degradation. The following protocol uses a chemical feedback loop (reduction) to prove whether degradation is reversible (oxidative) or irreversible (thermal cleavage).

Protocol: Anaerobic Thermal Stress & Recovery Assay

Step 1: Baseline Quantification (Control)

  • Prepare a 1 mg/mL solution of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide in degassed, anhydrous acetonitrile.

  • Analyze via HPLC-DAD (detection at 254 nm) to establish the 100% intact monomer baseline area.

Step 2: Controlled Thermal Stress

  • Aliquot the solution into two sets of glass ampoules.

  • Set A (Air Control): Seal under ambient atmospheric conditions.

  • Set B (Inert Test): Purge with Argon for 15 minutes, then flame-seal.

  • Heat both sets in a controlled oil bath at 120°C for 12 hours.

Step 3: Derivatization (The Self-Validation Step)

  • Cool all ampoules to room temperature and open.

  • To differentiate between reversible disulfide formation and irreversible ring cleavage, treat a 500 µL sub-aliquot of both sets with 10 mM TCEP for 30 minutes at 25°C.

Step 4: HPLC-MS/MS Analysis & Decision

  • Re-analyze all samples.

  • Interpretation: If the TCEP treatment restores the monomer peak to >95% of the baseline, the thermal degradation was purely oxidative (disulfide formation). If the monomer peak is not restored, irreversible thermal desulfurization or ring cleavage has occurred.

Protocol S1 Sample Prep (Argon Purge) S2 Thermal Stress (120°C / 12h) S1->S2 S3 HPLC-MS/MS Analysis S2->S3 D1 Degradation >5%? S3->D1 F1 Add TCEP/BHT Stabilizers D1->F1 Yes P1 Proceed to Scale-up D1->P1 No F1->S1 Retest

Iterative workflow for diagnosing and mitigating thermal degradation.

References
  • Thermal Degradation Studies of Oxadiazoles | oup.com | 2

  • Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers | researchgate.net |1

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | rroij.com | 4

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | jhas-nu.in | 3

Sources

Optimization

Overcoming crystallization issues with 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

Welcome to the dedicated technical support guide for 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide. This resource is designed for researchers, medicinal chemists, and materials scientists who are working with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide. This resource is designed for researchers, medicinal chemists, and materials scientists who are working with this molecule and encountering challenges in obtaining high-quality crystalline material. The unique structure of this compound, featuring a bulky, flexible non-polar tail and a polar, hydrogen-bonding capable head, presents specific hurdles that this guide aims to address.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide.

Q1: My compound consistently separates as an oil instead of a solid upon cooling. What causes this "oiling out" and how can I prevent it?

A1: "Oiling out" is a common phenomenon for molecules like this one. It occurs when the solute comes out of a supersaturated solution as a liquid phase rather than a solid crystalline lattice. The primary cause is that the concentration of the solute is too high for it to remain in solution at a lower temperature, but the kinetic barrier to form an ordered crystal lattice is too great. The molecule's flexible pentylcyclohexyl chain can further complicate ordered packing.

Causality & Solutions:

  • High Supersaturation/Rapid Cooling: You are likely cooling the solution too quickly or the initial concentration is too high. This forces the compound out of solution before it has time to organize into a crystal lattice.

    • Solution: Reduce the rate of cooling. Instead of an ice bath, allow the flask to cool slowly to room temperature on an insulated surface (like a cork ring or folded paper towels), and then transfer it to a refrigerator (4 °C) rather than a freezer.[1] You can also try using a more dilute solution by adding 10-20% more solvent than the minimum required for dissolution at high temperature.[1]

  • Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound soluble even at lower temperatures, or too "poor," causing it to crash out amorphously.

    • Solution: Switch to a slightly less polar or less effective solvent. The ideal solvent dissolves the compound when hot but not when cold.[2] Often, a mixed-solvent system is superior for molecules with both polar and non-polar regions.[3] (See Q4 for solvent selection strategies).

Below is a troubleshooting workflow to address the issue of your compound oiling out.

G start Compound is Oiling Out q1 Is the solution cooling rapidly (e.g., in an ice bath)? start->q1 sol1 Action: Employ Slow Cooling 1. Cool to room temp on benchtop. 2. Transfer to 4°C refrigerator. 3. Avoid freezer temperatures initially. q1->sol1 Yes q2 Is the solution highly concentrated? q1->q2 No sol1->q2 end_success Success: Crystalline Solid Formed sol2 Action: Reduce Supersaturation Re-heat the solution and add 10-20% more solvent. q2->sol2 Yes q3 Are you using a single solvent system? q2->q3 No sol2->q3 sol3 Action: Use a Mixed-Solvent System Dissolve in a 'good' solvent (e.g., Ethyl Acetate) and titrate with a 'poor' anti-solvent (e.g., Hexane). q3->sol3 Yes end_fail Issue Persists: Consider Advanced Techniques (See Protocol 2) q3->end_fail No sol3->end_success

Caption: Troubleshooting workflow for when the compound oils out.

Q2: I'm only getting a fine powder or very small, needle-like crystals. How can I grow larger single crystals suitable for X-ray diffraction?

A2: The formation of small crystals or powders indicates that the nucleation rate is much faster than the crystal growth rate.[4] For large, high-quality crystals, you need to create conditions that favor slow, controlled growth from a limited number of nucleation sites.

Causality & Solutions:

  • Excessive Nucleation Sites: Dust, microscopic scratches on the glassware, or fine particles of undissolved solute can all act as nucleation sites, leading to the formation of many small crystals.

    • Solution: Filter the hot solution through a small plug of cotton or glass wool into a clean, scratch-free crystallization dish or flask. This removes particulate matter that can trigger excessive nucleation.

  • High Supersaturation: As with oiling out, a solution that is too concentrated will favor rapid nucleation over slow growth.

    • Solution: Work with slightly more dilute solutions. More importantly, utilize techniques designed for slow crystal growth, such as slow evaporation , solvent layering , or vapor diffusion . These methods maintain the solution at a state of low, sustained supersaturation, which is ideal for growing large crystals. (See Protocol 2 for methodologies).

Q3: My crystallization experiments are not reproducible. What are the potential hidden variables I should be controlling?

A3: Lack of reproducibility often points to polymorphism or the influence of subtle, uncontrolled variables. The 1,3,4-oxadiazole class of compounds is known to exhibit polymorphism, where the same molecule can pack into different crystal lattices with distinct properties.[5]

Potential Variables & Solutions:

  • Polymorphism: The flexible cyclohexyl ring and the thiol/thione tautomerism of the hydrosulfide group can lead to different packing arrangements (polymorphs) under slightly different conditions (e.g., solvent, temperature, humidity).[5][6]

    • Solution: Meticulously document and control all experimental parameters: solvent source and purity, cooling rate, ambient temperature, and humidity. Once you find a condition that works, replicate it precisely.

  • Thiol Oxidation: The hydrosulfide (-SH) group is susceptible to atmospheric oxidation, which can form a disulfide-linked dimer. This dimer is a significant impurity that can inhibit crystallization or alter the outcome.

    • Solution: Use solvents that have been degassed by sparging with nitrogen or argon. Conduct the crystallization under an inert atmosphere to minimize contact with oxygen. Store the purified compound under inert gas and in the dark. (See Protocol 3).

  • Thiol-Thione Tautomerism: The compound can exist in equilibrium between the thiol (-SH) and thione (=S) forms.[6] The dominant tautomer can be influenced by the solvent's polarity and its ability to hydrogen bond, affecting how the molecules interact and pack.

    • Solution: Be aware that changing the solvent may not only change solubility but also the energetic preference for a specific tautomer, potentially leading to different crystalline forms. This is a fundamental property to consider when analyzing inconsistent results.

Q4: What are the best solvents or solvent systems to start with for crystallizing this compound?

A4: The key is to find a solvent or solvent pair that accommodates the molecule's amphiphilic nature. The pentylcyclohexyl group favors non-polar solvents, while the oxadiazole-hydrosulfide head is more polar. A trial-and-error process is unavoidable, but a systematic approach is most effective.[2]

Recommended Solvent Screening Strategy:

  • Single Solvents: Test solubility in a range of solvents at room temperature and upon heating. The ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Mixed-Solvent Systems: This is often the most successful approach. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature or with gentle warming. Then, slowly add a "poor" anti-solvent (one in which it is insoluble) dropwise until the solution becomes persistently turbid. Add a drop or two of the "good" solvent to clarify, and then allow the solution to cool slowly.[3]

Solvent CategoryRecommended SolventsRationale / Potential Use
Non-Polar Hexanes, Heptane, Cyclohexane, TolueneLikely to be good "anti-solvents." Toluene may dissolve the compound when hot due to its aromatic character.
Medium-Polar Dichloromethane (DCM), Ethyl Acetate, Acetone, THFGood starting points as single solvents or as the "good" solvent in a mixed system. They balance polarity well.
Polar Protic Ethanol, Methanol, IsopropanolMay be too "good" as single solvents, but can be effective when paired with water or a non-polar anti-solvent.[7]
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)Can be effective for dissolving stubborn compounds. Often used for vapor diffusion techniques with a less polar anti-solvent.[8]

Suggested Starting Mixed Systems:

  • Ethyl Acetate / Hexanes

  • Acetone / Water

  • Toluene / Heptane

  • Dichloromethane / Hexanes

Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
  • Place ~10-15 mg of your compound into several small test tubes or vials.

  • To each vial, add a different solvent from the table above, starting with 0.5 mL.

  • Observe solubility at room temperature. Note if it is insoluble, sparingly soluble, or fully soluble.

  • For vials where the compound is not fully soluble, gently heat the mixture in a warm water or sand bath. Observe if the compound dissolves completely.

  • Allow any vials that formed a clear solution upon heating to cool slowly to room temperature, then place in a 4°C refrigerator.

  • Observe for crystal formation. The best single solvent is one that shows high solubility when hot and low solubility when cold, producing crystalline material upon cooling.

  • Use the results to select promising "good" and "poor" solvents for mixed-solvent crystallization attempts.

Protocol 2: Advanced Crystallization for High-Quality Crystals

A. Slow Evaporation:

  • Dissolve the compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a solution that is near saturation.

  • Filter the solution into a clean vial or beaker.

  • Cover the vessel with parafilm and poke a few small holes in it with a needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

B. Solvent Layering (Liquid-Liquid Diffusion): This technique is excellent for growing high-quality single crystals by allowing a poor solvent (anti-solvent) to slowly diffuse into a solution of the compound in a good solvent.[4]

  • Dissolve your compound in a minimal amount of a dense, "good" solvent (e.g., Dichloromethane).

  • Carefully and slowly layer a less dense, miscible "poor" solvent (e.g., Hexane or Heptane) on top of the first solution, minimizing disturbance to the interface.

  • Seal the container and leave it undisturbed. Crystals will form at the interface as the solvents slowly mix.

Caption: Diagram of the solvent layering (diffusion) method.

Protocol 3: Minimizing Oxidative Impurities
  • Degas Solvents: Before use, sparge your chosen crystallization solvents with a stream of dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Use an Inert Atmosphere: Dissolve your compound and set up the crystallization (e.g., slow cooling flask, layering vial) inside a glove box or using standard Schlenk line techniques under an inert atmosphere.

  • Seal Securely: Seal the crystallization vessel tightly to prevent oxygen from re-entering. For slow evaporation, use a bubbler to ensure a slight positive pressure of inert gas.

  • Storage: After harvesting and drying the crystals, store the final product in a sealed vial under nitrogen or argon, preferably in a freezer and protected from light.

References
  • Unraveling the crystal structure, stability and drug likeness of 1,3,4-oxadiazole derivatives against Myelofibrosis: a combined experimental and computational investigation. Journal of Biomolecular Structure & Dynamics.
  • Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
  • Polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl).
  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, RSC Publishing.
  • Unraveling the crystal structure, stability and drug likeness of 1,3,4-oxadiazole derivatives against Myelofibrosis: a combined experimental and computational investig
  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, RSC Publishing.
  • Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Sciendo.
  • Troubleshooting Crystalliz
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
  • What should I do if crystallis
  • How can I obtain good crystals of heterocyclic organic compounds?
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. White Rose Research Online.
  • Crystalliz
  • How Do Solvents Impact Crystal Morphology In Crystalliz
  • Guide for crystallization. École Polytechnique Fédérale de Lausanne.
  • Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to HPLC Validation for the Purity of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

Introduction: The Analytical Imperative for a Novel Oxadiazole Derivative In the landscape of medicinal chemistry, heterocyclic scaffolds like 1,3,4-oxadiazole are of paramount importance due to their wide range of pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Oxadiazole Derivative

In the landscape of medicinal chemistry, heterocyclic scaffolds like 1,3,4-oxadiazole are of paramount importance due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The compound 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide represents a novel entity with significant therapeutic potential. Its structure, featuring a bulky, non-polar pentylcyclohexyl moiety and a polar, functional hydrosulfide group, presents a distinct analytical challenge.

For any new chemical entity (NCE) to advance through the drug development pipeline, establishing its purity with unequivocal certainty is a non-negotiable regulatory requirement.[3][4][5] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering high resolution and quantitative accuracy.[6][7]

This guide provides a comparative analysis of two distinct Reverse-Phase HPLC (RP-HPLC) methods for determining the purity of this target compound. We will explore a rapid isocratic method suitable for routine quality control and a comprehensive, stability-indicating gradient method designed for in-depth characterization and regulatory submissions. The validation of these methods will be rigorously examined against the framework established by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[8][9][10]

The Analytical Approach: Taming the Molecule

The molecule's amphiphilic nature—a hydrophobic tail (pentylcyclohexyl) and a polar, weakly acidic head (oxadiazole-hydrosulfide)—makes it an ideal candidate for Reverse-Phase HPLC. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase.[11][12] The non-polar pentylcyclohexyl group will strongly interact with the C18 stationary phase, providing the primary mechanism for retention.

A critical consideration is the hydrosulfide (-SH) group. Thiols are susceptible to oxidation, potentially forming disulfides. Therefore, a robust analytical method must not only quantify the parent compound but also separate it from potential synthetic impurities and degradation products, such as its oxidized disulfide analog. This necessitates the development of a stability-indicating method .[13][14]

Comparative HPLC Methodologies

We present two validated methods, each designed for a specific purpose within the drug development lifecycle.

  • Method A: Isocratic RP-HPLC for Routine Quality Control. The primary goal here is speed and efficiency for applications like in-process controls and batch release testing, where the impurity profile is already well-characterized.

  • Method B: Gradient RP-HPLC as a Stability-Indicating Method. This method is designed to provide the highest possible resolution to separate the active pharmaceutical ingredient (API) from all potential process impurities and forced degradation products.[7][15] It is essential for stability studies, formulation development, and inclusion in regulatory filings.

Table 1: Comparison of Chromatographic Conditions
ParameterMethod A: Isocratic QCMethod B: Stability-IndicatingRationale for Selection
HPLC System Standard HPLC with UV DetectorHPLC or UHPLC with Diode Array Detector (DAD)DAD is crucial for peak purity analysis in a stability-indicating method.
Column C18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µmThe longer column in Method B provides greater resolving power for complex mixtures.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.00.1% Formic Acid in WaterA buffer controls the ionization state of the analyte.[16] Formic acid is a volatile modifier suitable for potential LC-MS coupling.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.[16]
Elution Mode Isocratic: 75% A / 25% BGradient: Start at 90% A, ramp to 10% A over 20 minIsocratic elution is faster for known analytes. Gradient elution is necessary to separate compounds with a wide range of polarities, such as the API and its potential degradation products.[17]
Flow Rate 1.2 mL/min1.0 mL/minAdjusted for optimal separation within the chosen column and elution mode.
Column Temp. 35°C40°CElevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.
Detection UV at 245 nmDAD, 200-400 nm (Quantify at 245 nm)245 nm is a hypothetical λmax for the oxadiazole chromophore. DAD provides spectral data to assess peak homogeneity.
Injection Vol. 10 µL10 µLKept consistent for comparison.
Run Time ~8 minutes~30 minutesThe trade-off is clear: speed vs. comprehensive separation.

Method Validation: The Foundation of Trust

To ensure that an analytical procedure is suitable for its intended purpose, a thorough validation is required.[10] The validation process for both methods follows the ICH Q2(R2) guidelines, which outline key performance characteristics.[8][18][19]

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Imp Implementation Dev Develop HPLC Method (Method A or B) Val_Start Write Validation Protocol Dev->Val_Start Specificity Specificity (Forced Degradation for Method B) Val_Start->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Val_Report Generate Validation Report Imp Implement for Routine Use Val_Report->Imp

Caption: Workflow for HPLC method development and validation.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For Method B, this is proven via forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), demonstrating that degradation peaks do not interfere with the main analyte peak.[13][14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration for an assay.[20]

  • Accuracy: The closeness of test results to the true value. It's determined by spike recovery studies, where a known amount of pure analyte is added to a sample matrix.[18]

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

    • Intermediate Precision: Assesses the effect of random events within a laboratory (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[14] These are critical for impurity analysis.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.[18]

Validation_Parameters Method Validated Analytical Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement of Results) Method->Precision Specificity Specificity (Selectivity for Analyte) Method->Specificity Linearity Linearity (Proportional Response) Method->Linearity Range Range (Interval of Reliability) Method->Range Robustness Robustness (Resilience to Changes) Method->Robustness LOD_LOQ Sensitivity (LOD/LOQ) Method->LOD_LOQ Precision->Accuracy Linearity->Range

Caption: Interrelationship of key analytical validation parameters.

Experimental Protocols

Protocol 1: Method B - Stability-Indicating Analysis & Forced Degradation

This protocol is foundational, as its specificity data underpins the validity of the simpler QC method.

  • Forced Degradation Study:

    • Prepare 1 mg/mL stock solutions of the analyte in acetonitrile.

    • Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH at room temperature for 2 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂ at room temperature for 6 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

    • Neutralize acidic and basic samples before dilution. Dilute all samples with the mobile phase to a final concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system (Method B conditions) until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system peaks interfere.

    • Inject the unstressed sample solution to identify the main analyte peak.

    • Inject each of the forced degradation samples.

    • System Suitability: Before and during the run, inject a standard solution to verify that parameters like tailing factor (<1.5), theoretical plates (>2000), and reproducibility (%RSD of peak area for replicate injections <2.0%) are met.[21]

  • Data Evaluation:

    • Examine the chromatograms to ensure baseline resolution between the parent peak and all degradation product peaks.

    • Use the DAD to perform peak purity analysis on the parent peak in each stressed sample to confirm it is spectrally homogeneous.

Comparative Validation Data (Hypothetical)

The following tables summarize the expected performance of each method.

Table 2: Summary of Validation Results for Method A vs. Method B
Validation ParameterAcceptance Criteria (ICH)Method A: Isocratic QCMethod B: Stability-IndicatingCommentary
Specificity No interference at analyte RTPassed (vs. known impurities)Passed (vs. forced degradation)Method B demonstrates superior specificity, making it a true stability-indicating assay.[13]
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.99950.9998Both methods show excellent linearity within their intended ranges.
Range (µg/mL) 80-120% of nominal80 - 1201 - 150Method B has a wider validated range to accurately quantify both trace impurities and the main component.
Accuracy (% Recovery) 98.0 - 102.0%99.5 ± 0.8%100.1 ± 0.5%Both methods are highly accurate.
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.6%0.4%The gradient method shows slightly better precision due to sharper, more resolved peaks.
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.1%0.9%Both methods are reproducible and suitable for transfer between analysts and instruments.
LOQ (µg/mL) S/N ≥ 100.5 (0.05% of nominal)0.1 (0.01% of nominal)Method B is significantly more sensitive, a critical requirement for detecting and quantifying trace impurities.
Robustness System suitability passesPassedPassedBoth methods are reliable under minor variations in chromatographic conditions.

Conclusion and Recommendations

This guide has compared two robust, validated HPLC methods for the purity determination of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide. The choice between them is dictated by the specific application within the pharmaceutical development process.

  • Method A (Isocratic RP-HPLC) is the workhorse for routine Quality Control. Its primary advantages are speed and simplicity, making it ideal for high-throughput environments where the impurity profile is well-understood and the primary goal is to confirm that a batch meets pre-defined specifications.

  • Method B (Gradient, Stability-Indicating RP-HPLC) is the definitive method for characterization and regulatory purposes. Its superior resolving power and proven ability to separate the analyte from all potential degradation products and process impurities provide the highest level of confidence in the purity data. It is the required standard for stability testing, reference standard characterization, and inclusion in Investigational New Drug (IND) or New Drug Application (NDA) submissions.[3]

Ultimately, both methods are complementary. The comprehensive data from the stability-indicating Method B provides the scientific justification and confidence to use the more rapid isocratic Method A for routine operations, creating an efficient and compliant analytical workflow.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
  • FDA Guidance on Analytical Method Validation. (n.d.).
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • Are You Sure You Understand USP <621>? (2024).
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  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Understanding the Latest Revisions to USP <621>. (2023). Agilent.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Unknown Source.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). FDA.
  • A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC. (n.d.). Benchchem.
  • A Researcher's Guide to the Validation of Enantiomeric Purity by HPLC. (n.d.). Benchchem.
  • ICH Q2(R1)
  • USP Chapter 621: Overview & Key Points. (2017). Phenomenex.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Guidelines for Analytical Method Valid
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
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  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Journal of Health and Allied SciencesNU.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Semantic Scholar.
  • Technical Support Center: HPLC Purification of Non-Polar Compounds. (n.d.). Benchchem.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Unknown Source.
  • Comparative Guide to the Validation of an Analytical Method for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. (n.d.). Benchchem.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). CoLab.ws.
  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024).
  • 1-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one. (n.d.). Sigma-Aldrich.
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  • PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIV
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Comparative

A Comparative Guide to the Thermal Properties of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide and its Phenyl Analogs

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold and its Thermal Stability The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold and its Thermal Stability

The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, formulation, and shelf-life.[6] Understanding how different substituents on the oxadiazole core affect its thermal properties is therefore of paramount importance for the development of robust and reliable drug candidates.

This guide focuses on a comparative analysis of two such derivatives:

  • Compound A: 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide

  • Compound B (Phenyl Analog): 5-Phenyl-1,3,4-oxadiazol-2-ylhydrosulfide

We will explore how the replacement of a phenyl group with a pentylcyclohexyl moiety is expected to influence the key thermal properties of the molecule, such as melting point, decomposition temperature, and overall thermal stability.

Structural Analysis and Predicted Thermal Behavior

The primary structural difference between Compound A and Compound B lies in the substituent at the 5-position of the 1,3,4-oxadiazole ring. This difference is expected to be the main driver of variations in their thermal properties.

  • The Phenyl Group (Compound B): The phenyl group is a planar, aromatic system. This planarity allows for efficient π-π stacking interactions between molecules in the solid state. These strong intermolecular forces generally lead to a more ordered and stable crystal lattice, which in turn results in a higher melting point and greater thermal stability.[7]

  • The Pentylcyclohexyl Group (Compound A): In contrast, the pentylcyclohexyl group is non-planar, bulky, and flexible. The cyclohexyl ring can exist in various chair and boat conformations, and the pentyl chain adds further conformational flexibility. This steric hindrance and flexibility are likely to disrupt the close packing of molecules in the crystal lattice, leading to weaker intermolecular interactions compared to the phenyl analog.[8] Consequently, Compound A is predicted to have a lower melting point and potentially a lower onset temperature for thermal decomposition.

  • The Hydrosulfide Group (-SH): The hydrosulfide (or thiol) group is known to be more thermally labile than its alcohol counterpart.[9] The S-H bond is weaker than the O-H bond, and the C-S bond is also generally less stable than a C-O bond. This suggests that the initial decomposition of both molecules may be initiated at the hydrosulfide moiety.

Based on this analysis, we can hypothesize that the phenyl analog (Compound B) will exhibit greater thermal stability than the pentylcyclohexyl derivative (Compound A).

Proposed Experimental Methodologies for Synthesis and Thermal Analysis

To experimentally validate these predictions, the following synthesis and analytical protocols are proposed.

Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

The synthesis of the target compounds can be achieved through a well-established multi-step procedure starting from the corresponding carboxylic acids.[1][10]

Step-by-step Protocol:

  • Esterification: The starting carboxylic acid (4-pentylcyclohexanecarboxylic acid for Compound A or benzoic acid for Compound B) is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding methyl ester.

  • Hydrazinolysis: The methyl ester is then refluxed with hydrazine hydrate in ethanol to produce the corresponding acid hydrazide.

  • Cyclization: The acid hydrazide is subsequently treated with carbon disulfide in the presence of potassium hydroxide in ethanol. The mixture is refluxed, followed by acidification with a dilute mineral acid to yield the final 5-substituted-1,3,4-oxadiazole-2-thiol (the thione tautomer of the hydrosulfide).

Synthesis_Workflow cluster_A Synthesis of Compound A cluster_B Synthesis of Compound B A1 4-Pentylcyclohexanecarboxylic Acid A2 Methyl 4-Pentylcyclohexanecarboxylate A1->A2 MeOH, H₂SO₄ A3 4-Pentylcyclohexanecarbohydrazide A2->A3 N₂H₄·H₂O, EtOH A4 Compound A A3->A4 1. CS₂, KOH, EtOH 2. H⁺ B1 Benzoic Acid B2 Methyl Benzoate B1->B2 MeOH, H₂SO₄ B3 Benzohydrazide B2->B3 N₂H₄·H₂O, EtOH B4 Compound B B3->B4 1. CS₂, KOH, EtOH 2. H⁺

Caption: Proposed synthetic workflow for Compound A and Compound B.

Thermal Analysis

The thermal properties of the synthesized compounds would be investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of fusion.[11][12][13]

Step-by-step Protocol:

  • A small amount of the sample (3-5 mg) is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed.

  • The sample is placed in the DSC cell, with an empty sealed pan used as a reference.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow is recorded as a function of temperature to obtain the DSC thermogram.

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[14][15][16]

Step-by-step Protocol:

  • A small amount of the sample (5-10 mg) is placed in a TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored and recorded as a function of temperature to generate the TGA curve.

Thermal_Analysis_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC1 Weigh Sample (3-5 mg) DSC2 Seal in Al Pan DSC1->DSC2 DSC3 Heat at 10 °C/min under N₂ DSC2->DSC3 DSC4 Record Heat Flow vs. Temp DSC3->DSC4 DSC_Out Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC4->DSC_Out TGA1 Weigh Sample (5-10 mg) TGA2 Place in TGA Furnace TGA1->TGA2 TGA3 Heat at 10 °C/min under N₂/Air TGA2->TGA3 TGA4 Record Mass vs. Temp TGA3->TGA4 TGA_Out Decomposition Temp (Td) Mass Loss (%) TGA4->TGA_Out Synth_A Synthesized Compound A Synth_A->DSC1 Synth_A->TGA1 Synth_B Synthesized Compound B Synth_B->DSC1 Synth_B->TGA1

Caption: Proposed workflow for thermal analysis using DSC and TGA.

Anticipated Results and Comparative Data

Based on the structural analysis, the following table summarizes the predicted thermal properties for Compound A and Compound B.

Thermal PropertyCompound A (5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide)Compound B (5-Phenyl-1,3,4-oxadiazol-2-ylhydrosulfide)Rationale
Melting Point (Tm) LowerHigherThe flexible and bulky pentylcyclohexyl group disrupts crystal packing, leading to weaker intermolecular forces compared to the planar phenyl group which allows for efficient π-π stacking.[8]
Enthalpy of Fusion (ΔHf) LowerHigherA less ordered crystal lattice requires less energy to melt.
Decomposition Temp (Td) LowerHigherWeaker intermolecular forces and potential steric strain in the pentylcyclohexyl derivative may lead to a lower onset of decomposition.
Thermal Stability ModerateGoodThe aromatic phenyl ring contributes to the overall stability of the molecule.

Discussion and Interpretation of Expected Thermograms

The predicted differences in thermal properties would be reflected in the DSC and TGA thermograms.

  • DSC Thermogram: We would expect the DSC curve for Compound A to show an endothermic peak corresponding to its melting point at a lower temperature than that of Compound B. The area under the melting peak, which corresponds to the enthalpy of fusion, is also expected to be smaller for Compound A.

  • TGA Thermogram: The TGA curve for Compound A would likely show a significant mass loss at a lower temperature compared to Compound B, indicating its lower thermal stability. The decomposition may occur in multiple steps, with the initial mass loss potentially corresponding to the loss of the hydrosulfide group or the fragmentation of the pentyl chain.

The choice of atmosphere in TGA (inert vs. oxidative) would also provide valuable information. An oxidative atmosphere (air) would likely lead to decomposition at lower temperatures for both compounds compared to an inert atmosphere (nitrogen).

Logic_Diagram cluster_Structure Molecular Structure cluster_Interactions Intermolecular Interactions cluster_Properties Predicted Thermal Properties Pentylcyclohexyl Pentylcyclohexyl Group (Bulky, Flexible) Weak Weaker van der Waals (Disrupted Packing) Pentylcyclohexyl->Weak Phenyl Phenyl Group (Planar, Aromatic) Strong Stronger π-π Stacking (Efficient Packing) Phenyl->Strong Lower Lower Tm Lower Td Weak->Lower Higher Higher Tm Higher Td Strong->Higher

Caption: Relationship between molecular structure and predicted thermal properties.

Conclusion

This guide provides a predictive comparison of the thermal properties of 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide and its phenyl analog. Based on fundamental principles of molecular structure and intermolecular forces, it is hypothesized that the phenyl derivative will exhibit superior thermal stability, characterized by a higher melting point and decomposition temperature. This is attributed to the planar nature of the phenyl ring, which allows for more efficient crystal packing and stronger intermolecular interactions compared to the bulky and flexible pentylcyclohexyl group. The proposed experimental protocols for synthesis and thermal analysis using DSC and TGA provide a clear roadmap for the experimental validation of these predictions. This information is crucial for researchers in the field of drug development for making informed decisions regarding the handling, formulation, and storage of these and similar compounds.

References

  • Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Nanoscience and Bioengineering Letters.
  • Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. (2025).
  • Thermodynamic Properties of Sulfur Compounds I. Hydrogen Sulfide, Diatomic Sulfur and the Dissociation of Hydrogen Sulfide. The Journal of Chemical Physics.
  • Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025).
  • Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) - hydrogen sulfide. NIST.
  • The Thermal Properties of (4-Substituted Cyclohexyl) 4-Substituted Cinnamates. (1984). Bulletin of the Chemical Society of Japan.
  • Synthesis, Characterization, and Study of the Thermal Properties of New Poly(arylene ether 1,3,4-oxadiazole)s. (2000). Macromolecules.
  • Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. (2020). Molecular Diversity.
  • Thermogravimetric analysis. Wikipedia.
  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. (2025). Organic Process Research & Development.
  • A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC.
  • Differential scanning calorimetry. Wikipedia.
  • Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Deriv
  • Synthesis and Screening of New 5-Substituted-1,3,4-oxadiazole-2-thioglycosides as Potent Anticancer Agents. (2012). Pharmacology & Pharmacy.
  • Thermogravimetric Analysis (TGA)
  • Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. (2024).
  • Phenyl- vs Cyclohexyl-Substitution in Methanol: Implications for the OH Conformation and for Dispersion-Affected Aggregation from Vibrational Spectra in Supersonic Jets. (2014). The Journal of Physical Chemistry A.
  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. (2003).
  • Hydrogen sulfide. Wikipedia.
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  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). PMC.
  • Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells. PMC.
  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry.
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  • Thiols and Sulfides. (2023). Chemistry LibreTexts.
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  • Synthesis of heteryl derivatives of 2,5-disubstituted 1,3,4-okasadiazole. (2017).
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Validation

A Comparative Guide to the Mass Spectrometry Validation of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol Synthesis

This guide provides an in-depth technical comparison of mass spectrometry for the validation of the synthesis of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol. It is intended for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry for the validation of the synthesis of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol. It is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for the characterization of novel heterocyclic compounds. We will explore the synthesis of this target molecule, delve into its validation by mass spectrometry, and compare this technique with other spectroscopic methods, providing supporting experimental rationale.

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a thiol group at the 2-position of the oxadiazole ring often enhances these biological effects. The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process, typically involving the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[4][5]

This guide focuses on a specific derivative, 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol, and the critical role of mass spectrometry in confirming its successful synthesis. While mass spectrometry provides an exact molecular weight, a comprehensive validation strategy integrates data from multiple analytical techniques to build a self-validating system of evidence for the final structure.

Synthetic Pathway and Validation Workflow

The synthesis of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol proceeds in two main steps, starting from 4-pentylcyclohexanecarboxylic acid. Each step requires careful monitoring and the final product necessitates thorough characterization to confirm its identity and purity.

cluster_synthesis Synthesis Workflow cluster_validation Validation Workflow A 4-Pentylcyclohexanecarboxylic Acid B 4-Pentylcyclohexanecarbohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol B->C 1. CS2, KOH, Ethanol, 0-5°C 2. Reflux 3. Acidification D Mass Spectrometry (MS) C->D Characterization E Infrared (IR) Spectroscopy C->E Characterization F Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) C->F Characterization G Elemental Analysis C->G Characterization

Caption: Synthetic and validation workflow for 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol.

Mass Spectrometry Validation: A Primary Technique

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For the validation of a newly synthesized compound, it provides the most direct evidence of the molecular weight.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A small amount of the purified product is dissolved in a volatile organic solvent, such as methanol or chloroform.

  • Injection: The sample solution is injected into the mass spectrometer, where it is vaporized.

  • Ionization: In the ionization chamber, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺˙).

  • Acceleration: The positively charged ions are accelerated by an electric field.

  • Deflection: The ions are then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio of the ion.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Expected Results and Interpretation

For 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol (C₁₄H₂₄N₂OS), the expected molecular weight is approximately 268.17 g/mol . The mass spectrum should exhibit a prominent molecular ion peak (M⁺˙) at m/z = 268. This peak is crucial for confirming that the desired product has been formed.[7] Additionally, the fragmentation pattern can provide further structural information.

Comparative Analysis with Other Validation Techniques

While mass spectrometry is a primary tool, a robust validation relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[8]High sensitivity and specificity for molecular weight determination.Does not provide information on functional groups or stereochemistry. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.[6]Rapid and non-destructive. Excellent for identifying key bonds (e.g., C=S, N-H, C-O).Complex spectra can be difficult to interpret fully. Not suitable for determining molecular structure alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework.[8][9]Provides unambiguous structural elucidation, including connectivity and stereochemistry.Lower sensitivity than MS, requires larger sample amounts. More time-consuming.
Elemental Analysis Percentage composition of elements (C, H, N, S).Confirms the empirical formula of the compound.[8]Does not provide structural information. Requires high sample purity.
In-depth Comparison
  • MS vs. IR: Mass spectrometry confirms the overall molecular formula, while IR spectroscopy confirms the presence of key functional groups predicted by the structure. For our target molecule, IR would be expected to show characteristic peaks for N-H (around 3100-3300 cm⁻¹), C=N (around 1600-1650 cm⁻¹), C-O-C (around 1050-1250 cm⁻¹), and C=S (around 1100-1250 cm⁻¹) vibrations.[6] The presence of these bands supports the structure suggested by the molecular weight from MS.

  • MS vs. NMR: While MS provides the molecular weight, NMR spectroscopy (both ¹H and ¹³C) elucidates the precise arrangement of atoms. ¹H NMR would show distinct signals for the protons on the cyclohexyl ring, the pentyl chain, and the N-H proton of the thiol group. ¹³C NMR would confirm the number of unique carbon environments, including the characteristic signals for the C=S and the carbons of the oxadiazole ring.[8][10]

The combination of these techniques provides a self-validating system. The molecular weight from MS is corroborated by the elemental analysis, and the proposed structure is confirmed by the functional groups identified in IR and the detailed connectivity mapped out by NMR.

MS Mass Spectrometry (Molecular Weight) Validation Validated Structure of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol MS->Validation IR IR Spectroscopy (Functional Groups) IR->Validation NMR NMR Spectroscopy (Connectivity) NMR->Validation EA Elemental Analysis (Empirical Formula) EA->Validation

Caption: Synergistic relationship of analytical techniques for structural validation.

Conclusion

The validation of the synthesis of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazole-2-thiol relies on a multi-faceted analytical approach. Mass spectrometry plays a pivotal role by providing a definitive molecular weight, which is the foundational piece of evidence for the successful synthesis. However, for complete and unambiguous structural elucidation, it is essential to integrate mass spectrometry data with information from other spectroscopic techniques such as IR and NMR, as well as elemental analysis. This comprehensive approach ensures the scientific integrity of the reported findings and is a hallmark of rigorous chemical research.

References

  • JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]

  • Al-Soud, Y. A., et al. (2023, December 13). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

  • Bansal, S., & Kumar, V. (2025, June 12). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Available at: [Link]

  • Saeed, A., et al. (2017). Synthesis, spectral analysis and biological evaluation of sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline. ResearchGate. Available at: [Link]

  • Reddit. (2021, September 19). Alternative to Mass Spec? r/chemistry. Available at: [Link]

  • Ahmad, I., et al. (2023, December 21). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Taylor & Francis Online. Available at: [Link]

  • Koparir, M., et al. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Jafri, S. Z. A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Available at: [Link]

  • Mohamed, F. S. E.-D., et al. (2014, January 1). Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents. Bentham Science. Available at: [Link]

  • Kulkarni, S., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of ChemTech Research. Available at: [Link]

  • Trimpin, S. (2015, May 1). Nonconventional Alternatives to LC–MS. LCGC International. Available at: [Link]

  • Koparir, M., et al. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

  • Isaacman-VanWertz, G., et al. (2024, June 14). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. ACS Sensors. Available at: [Link]

  • Stein, S. E., et al. (2025, January 13). New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Popov, I. A., et al. (2025, September 29). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Semantic Scholar. Available at: [Link]

  • Patel, D. & Patel, K. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]

  • Kumar, G. S., et al. (2022). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Journal of the Indian Chemical Society. Available at: [Link]

  • Abbas, S. Q., et al. (2015). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. Available at: [Link]

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Comparative

Efficacy comparison of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide in mesogenic compounds

Introduction: The Role of the Mesogenic Core In the field of liquid crystal (LC) research, the design of novel mesogenic compounds is paramount to advancing display technologies, optical sensors, and advanced materials....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of the Mesogenic Core

In the field of liquid crystal (LC) research, the design of novel mesogenic compounds is paramount to advancing display technologies, optical sensors, and advanced materials. The heart of any LC molecule is its rigid core, which dictates the fundamental physical properties of the resulting mesophase, such as its temperature range, viscosity, and optical anisotropy. The 1,3,4-oxadiazole ring has emerged as a highly effective building block for these cores. Its inclusion is noted for conferring rich mesomorphism, high thermal stability, and favorable electronic properties, making it a subject of intense research.[1]

This guide provides an in-depth comparison of the efficacy of a representative 1,3,4-oxadiazole compound featuring a saturated cycloaliphatic wing group, 2,5-bis(4-pentylcyclohexyl)-1,3,4-oxadiazole (1) , against two key alternatives. The first is its direct aromatic analogue, 2,5-bis(4-pentylbiphenyl)-1,3,4-oxadiazole (2) , which allows for a direct assessment of the cyclohexyl versus biphenyl moiety. The second is the ubiquitous benchmark liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB) , providing a familiar standard for performance evaluation.

This analysis will delve into the structure-property relationships that govern the performance of these materials, supported by detailed experimental protocols for their synthesis and characterization.

Molecular Structures Under Comparison

The selection of these three compounds allows for a systematic evaluation of key structural motifs.

cluster_0 Compound 1: Cyclohexyl-Oxadiazole cluster_1 Compound 2: Biphenyl-Oxadiazole cluster_2 Compound 3: 5CB (Benchmark) a b c

Caption: Molecular structures of the compounds under review.

Comparative Performance Analysis

The efficacy of a mesogenic compound is primarily defined by its thermal properties—specifically, the temperatures at which it transitions between crystalline, liquid crystalline, and isotropic liquid phases. These properties are dictated by the molecule's shape, polarity, and intermolecular forces.

The introduction of the 1,3,4-oxadiazole ring in place of a standard phenyl ring tends to enrich the mesogenic properties.[2] However, the choice between a flexible, saturated ring like cyclohexane and a rigid, aromatic system like biphenyl has profound consequences for the material's bulk properties.

Property2,5-bis(4-pentylcyclohexyl)-1,3,4-oxadiazole (1)2,5-bis(4-pentylbiphenyl)-1,3,4-oxadiazole (2)4-cyano-4'-pentylbiphenyl (5CB)
Core Structure Cyclohexyl-Oxadiazole-CyclohexylBiphenyl-Oxadiazole-BiphenylBiphenyl
Crystal to Nematic (T_CN) Data not publicly available. Expected to be high due to molecular symmetry.Data not publicly available. Expected to be significantly higher than (1) due to increased core rigidity and π-stacking.22.5 °C[3]
Nematic to Isotropic (T_NI) Data not publicly available. Expected to be lower than (2).Data not publicly available. Expected to be high, indicating a stable mesophase.35.0 °C[3]
Mesophase Range (ΔT) UndeterminedUndetermined12.5 °C
Enthalpy of N-I (ΔH_NI) UndeterminedUndetermined~0.6 kJ/mol (Calculated from various sources)
Expected Viscosity LowerHigherModerate
Expected Birefringence (Δn) LowerHigherModerate (~0.17)

Analysis of Structure-Property Relationships:

  • Core Rigidity and Mesophase Stability: The fully aromatic core of Compound 2 allows for extensive π-π stacking interactions between molecules. This leads to stronger intermolecular forces compared to Compound 1 , whose cyclohexyl rings are non-planar and flexible. Consequently, Compound 2 is expected to have a much higher clearing temperature (T_NI) and a more thermally stable liquid crystal phase.

  • Viscosity: The flexible, saturated nature of the cyclohexane rings in Compound 1 reduces rotational viscosity compared to the rigid, planar biphenyl groups in Compound 2 and 5CB . Lower viscosity is a highly desirable trait for applications requiring fast switching times, such as in advanced display technologies.

  • Birefringence (Δn): Optical anisotropy, or birefringence, arises from the differential polarizability of the molecule along its long and short axes. The extended π-conjugated system of the biphenyl groups in Compound 2 results in a large electronic polarizability along the molecular axis, leading to high birefringence. In contrast, the aliphatic cyclohexane rings of Compound 1 reduce the overall electronic anisotropy, resulting in a lower birefringence.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these comparisons, standardized methodologies for synthesis and characterization are critical.

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common and efficient method for synthesizing the 1,3,4-oxadiazole core is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. This intermediate is readily formed from the reaction of an acid chloride with a hydrazide.

Start Start: Carboxylic Acid (R-COOH) + Hydrazine Hydrate (N2H4·H2O) Step1 Step 1: Form Hydrazide (R-CO-NH-NH2) Reagent: Thionyl Chloride (SOCl2) then N2H4·H2O Start->Step1 Step2 Step 2: Form Diacylhydrazine (R-CO-NH-NH-CO-R) Reagent: Acid Chloride (R-COCl) Step1->Step2 Step3 Step 3: Cyclization Reagent: POCl3 (or other dehydrating agent) Condition: Reflux Step2->Step3 Purify Purification (Recrystallization/Chromatography) Step3->Purify End End: 2,5-Disubstituted-1,3,4-Oxadiazole Purify->End

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Step-by-Step Methodology:

  • Synthesis of the Hydrazide:

    • To a solution of the starting carboxylic acid (e.g., 4-pentylcyclohexanecarboxylic acid) (1.0 equiv.) in a suitable solvent, add thionyl chloride (1.2 equiv.) and reflux for 2-4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in a solvent like THF and add this solution dropwise to a cooled (0 °C) solution of hydrazine hydrate (2.0 equiv.).

    • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

    • Isolate the precipitated hydrazide product by filtration and wash with water.

  • Synthesis of the 1,2-Diacylhydrazine:

    • Dissolve the hydrazide (1.0 equiv.) from the previous step in a suitable solvent (e.g., pyridine or THF) and cool to 0 °C.

    • Slowly add the corresponding acid chloride (1.1 equiv.) to the solution.

    • Allow the mixture to stir overnight at room temperature.

    • Pour the reaction mixture into water and collect the precipitated diacylhydrazine by filtration.

  • Dehydrative Cyclization:

    • Suspend the dried diacylhydrazine (1.0 equiv.) in a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 equiv.).[4]

    • Reflux the mixture for 3-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[5]

    • After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution).

    • Collect the crude solid product by filtration, wash thoroughly with water, and dry.

  • Purification:

    • Purify the crude oxadiazole derivative by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for quantitatively determining the phase transition temperatures and associated enthalpy changes.[6]

Prep Sample Preparation (1-5 mg in hermetically sealed Al pan) Load Instrument Loading (Sample pan and empty reference pan) Prep->Load Program Thermal Program 1. Equilibrate (e.g., 0°C) 2. Heat (e.g., 10°C/min) 3. Cool (e.g., 10°C/min) Load->Program Analyze Data Analysis (Identify peaks, determine onset temperatures & integrate peak area for enthalpy) Program->Analyze

Caption: Standard workflow for DSC analysis of liquid crystals.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the purified liquid crystal sample into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This is crucial to prevent sample loss through sublimation, especially during heating cycles.

    • Prepare an identical empty aluminum pan to serve as the reference.

  • Instrument Setup and Calibration:

    • Place the sample pan and the reference pan into the DSC cell.

    • Ensure the instrument is calibrated for temperature and heat flow using a standard reference material like indium.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate to provide a stable atmosphere and prevent oxidation.

  • Thermal Program Execution:

    • Equilibrate the sample at a temperature well below its lowest expected transition (e.g., 0 °C for 5CB).

    • Initiate a heating scan at a controlled rate, typically 10 °C/min, to a temperature above the final clearing point (isotropic phase).

    • Hold the sample in the isotropic phase for a few minutes to ensure a uniform state and erase any thermal history.

    • Initiate a cooling scan at the same rate back to the starting temperature. A second heating scan is often performed to confirm the reproducibility of the transitions.

  • Data Interpretation:

    • The resulting thermogram plots heat flow versus temperature.

    • Endothermic peaks (valleys) on the heating scan correspond to transitions that absorb heat, such as crystal-to-LC (melting) and LC-to-isotropic (clearing).

    • Exothermic peaks (peaks) on the cooling scan correspond to transitions that release heat, such as isotropic-to-LC and LC-to-crystal (crystallization).

    • The onset temperature of the peak is taken as the transition temperature (e.g., T_CN, T_NI).

    • The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).

Protocol 3: Characterization by Polarized Optical Microscopy (POM)

POM is an indispensable qualitative technique for visually identifying liquid crystal phases and observing their unique optical textures.[7][8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of the sample on a clean glass microscope slide.

    • Gently heat the slide on a hot stage to melt the sample into its isotropic liquid phase.

    • Place a clean coverslip over the molten droplet to create a thin, uniform film.

  • Microscope Setup:

    • Place the slide on the temperature-controlled hot stage of the polarizing microscope.

    • Cross the polarizers (set the analyzer at 90° to the polarizer) to achieve a dark background. The isotropic liquid phase will appear completely dark.

  • Observation During Cooling:

    • Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5 °C/min).

    • Observe the sample through the eyepieces. The transition from the dark isotropic liquid to a birefringent (light-transmitting) liquid crystal phase is typically marked by the sudden appearance of bright domains.[9]

    • Nematic Phase Identification: The nematic phase is highly fluid and is often characterized by a "Schlieren" texture, which features dark brushes emanating from point defects.[1] Another common texture is the "marbled" texture.

    • Smectic Phase Identification: Smectic phases are more ordered and viscous. They often form "focal conic" or "fan-shaped" textures upon cooling from the nematic or isotropic phase.[7]

    • Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures and can be correlated with the data obtained from DSC.

Conclusion

The choice of the core structure in a mesogenic compound is a critical determinant of its physical properties and, therefore, its suitability for specific applications. The 1,3,4-oxadiazole moiety serves as a robust and versatile component in liquid crystal design.

  • 2,5-bis(4-pentylcyclohexyl)-1,3,4-oxadiazole (1) represents a class of materials where low viscosity is prioritized. The aliphatic cyclohexyl rings disrupt extensive electronic conjugation, leading to lower birefringence but also reduced intermolecular forces, which is beneficial for fast-switching applications where high optical contrast is not the primary requirement.

  • 2,5-bis(4-pentylbiphenyl)-1,3,4-oxadiazole (2) exemplifies a high-performance mesogen where thermal stability and high birefringence are key. The extended aromatic system maximizes intermolecular attractions and optical anisotropy, making it suitable for applications demanding wide operating temperature ranges and high contrast.

  • 4-cyano-4'-pentylbiphenyl (5CB) remains the essential benchmark, offering a moderate balance of properties and a convenient room-temperature nematic range that facilitates fundamental research and provides a reliable standard for comparison.

By understanding the causal relationships between these molecular structures and their resulting mesomorphic behavior, researchers can more effectively design and synthesize novel liquid crystals with tailored properties for the next generation of advanced materials.

References

  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). H5P. Retrieved March 17, 2026, from [Link]

  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Nematic Liquid Crystals. (2020, October 7). IntechOpen. Retrieved March 17, 2026, from [Link]

  • 4-Cyano-4'-pentylbiphenyl. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Liquid Crystal Phases. (2022, August 28). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. Retrieved March 17, 2026, from [Link]

  • Liquid crystal textures: an overview. (2025, June 18). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • General Synthesis of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Indian Journal of Chemistry. Retrieved March 17, 2026, from [Link]

  • Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021, January 17). MDPI. Retrieved March 17, 2026, from [Link]

  • Journal of Molecular Structure. (2024, January 25). ScienceDirect. Retrieved March 17, 2026, from [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2025, October 29). MDPI. Retrieved March 17, 2026, from [Link]

  • Nematic Mesogen with 1,3,4-Oxadiazole Unit as Stationary Phase in Gas-Liquid Chromatography. (2021, September 30). Al-Nahrain Journal of Science. Retrieved March 17, 2026, from [Link]

  • Phase transition in 1,3,4-oxadiazole crystals under high pressure. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). NIScPR. Retrieved March 17, 2026, from [Link]

  • Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. (2023, August 9). ScienceDirect. Retrieved March 17, 2026, from [Link]

  • 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • 2-(4-Biphenylyl)-1,3,4-oxadiazoles: synthesis and mesogenic studies. (2018, March 13). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). DovePress. Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2019, February 25). Oriental Journal of Chemistry. Retrieved March 17, 2026, from [Link]

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Sources

Validation

A Comparative Spectroscopic Guide to 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide and Its Derivatives

This guide provides an in-depth spectroscopic comparison of 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide, a heterocyclic compound of interest in medicinal chemistry, with its key derivatives. As direct experim...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide, a heterocyclic compound of interest in medicinal chemistry, with its key derivatives. As direct experimental data for this specific molecule is not widely published, this analysis is built upon well-established spectroscopic principles and data from closely related analogs, providing a robust predictive framework for researchers. We will explore how minor structural modifications influence the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, offering insights for structural elucidation and characterization.

The core structure exists in a thiol-thione tautomeric equilibrium, a phenomenon critical to its reactivity and spectroscopic signature.[1][2][3] This guide will primarily consider the thiol tautomer (-SH), also referred to as the hydrosulfide, while acknowledging the presence of the thione (C=S, -NH) form, which often predominates in the solid state.[1][3]

For a meaningful comparison, we will analyze three compounds:

  • Compound A: 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (The parent compound).

  • Compound B: 2-(Methylthio)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole (An S-alkylated derivative).

  • Compound C: 5-Phenyl-1,3,4-oxadiazol-2-ylhydrosulfide (An aromatic analog).

Infrared (IR) Spectroscopy Comparison

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint. The key differences between our compounds arise from the presence or absence of the S-H/N-H bond and the nature of the C-H bonds (aliphatic vs. aromatic).

The 1,3,4-oxadiazole ring itself presents characteristic bands, including C=N stretching vibrations typically observed in the 1600-1450 cm⁻¹ region.[4][5]

Table 1: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupCompound A (Predicted)Compound B (Predicted)Compound C (Reference Data)Rationale for Differences
O-H/N-H Stretch~3100-3300 (broad, weak)Absent~3111 (broad, weak)[4]Present in the thiol/thione forms (A, C) due to the proton on a heteroatom. Absent in the S-alkylated derivative (B).
S-H Stretch~2400-2600 (weak)Absent~2438, 2398[4]A key diagnostic peak for the thiol tautomer. Its absence is definitive proof of S-alkylation in Compound B.
Aliphatic C-H Stretch~2850-2960 (strong)~2850-2960 (strong)AbsentStrong signals from the pentylcyclohexyl group in A and B. Absent in the phenyl analog C.
Aromatic C-H StretchAbsentAbsent~3068[4]Characteristic of the phenyl group in Compound C.
C=N Stretch~1610-1640~1610-1640~1467[4]Present in all three compounds, characteristic of the oxadiazole ring.[5]
C=S Stretch (Thione)~1250-1320~1087 (C-S stretch)~1255[2]Strong in the thione tautomer. In Compound B, this shifts to a C-S single bond stretch.

Expert Interpretation: The most telling comparison is between Compound A and B. The disappearance of the broad N-H/S-H absorptions and the weak S-H stretch is a definitive indicator of successful alkylation at the sulfur atom. When comparing Compound A to C, the primary difference lies in the C-H stretching region: strong, sharp peaks below 3000 cm⁻¹ for A signify its aliphatic nature, whereas weaker peaks above 3000 cm⁻¹ for C confirm its aromaticity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are the labile S-H/N-H proton and the signals from the substituent at position 5 of the oxadiazole ring.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentCompound A (Predicted)Compound B (Predicted)Compound C (Reference Data)Rationale for Differences
-SH / -NH (labile)~13.0-14.5 (broad s)Absent~13.7 (s)[2]This highly deshielded proton is characteristic of the thiol/thione tautomer.[6] Its absence in B and the appearance of a new methyl signal are conclusive evidence of S-methylation.
-S-CH₃Absent~2.4-2.8 (s, 3H)AbsentAppears in Compound B as a singlet, confirming the S-methyl group.
Cyclohexyl Protons~1.0-2.8 (m, 11H)~1.0-2.8 (m, 11H)AbsentA complex multiplet region corresponding to the protons on the substituted cyclohexane ring. The exact shifts depend on cis/trans isomerism.[7]
Pentyl Protons~0.8-1.4 (m, 11H)~0.8-1.4 (m, 11H)AbsentOverlapping signals for the aliphatic pentyl chain, with a characteristic triplet for the terminal methyl group around 0.9 ppm.
Phenyl ProtonsAbsentAbsent~7.5-8.0 (m, 5H)The downfield region is characteristic of aromatic protons in Compound C.
¹³C NMR Spectroscopy

In ¹³C NMR, the most significant changes are observed at the C-2 (bearing the sulfur) and C-5 (bearing the substituent) positions of the oxadiazole ring.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentCompound A (Predicted)Compound B (Predicted)Compound C (Reference Data)Rationale for Differences
C-2 (C-S)~178-186~163-166~178.3[8]This carbon is highly deshielded in the thione form (A, C) due to the C=S bond.[1] In the S-alkylated derivative (B), it is more shielded and resembles a C=N carbon.
C-5~162-165~164-166~164.0[8]The chemical shift of this carbon is influenced by the substituent. It is relatively similar for aliphatic and aromatic substituents.
-S-CH₃Absent~14-16AbsentA new signal in the aliphatic region for Compound B.
Cyclohexyl & Pentyl~22-45~22-45AbsentMultiple signals in the upfield region corresponding to the aliphatic carbons of the pentylcyclohexyl group.
Phenyl CarbonsAbsentAbsent~124-132Signals in the aromatic region for Compound C.

Expert Interpretation: NMR provides the most definitive structural evidence. For ¹H NMR, the presence or absence of the broad ~14 ppm signal is the clearest differentiator between the thiol (A, C) and S-alkylated (B) forms. For ¹³C NMR, the ~20 ppm upfield shift of the C-2 carbon in Compound B compared to A and C is a robust indicator of the change from a C=S to a C-S bond environment. The comparison between A and C is straightforward, dominated by the aliphatic vs. aromatic signals in both ¹H and ¹³C spectra.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Table 4: Comparative Mass Spectrometry Fragmentation (m/z)

IonCompound A (Predicted)Compound B (Predicted)Compound C (Reference Data)Fragmentation Pathway
[M]⁺ 282296178The molecular ion peak. The 14-unit mass difference between A and B confirms methylation.
[M-SH]⁺ / [M-SCH₃]⁺249249145Loss of the hydrosulfide or methylthio radical from the molecular ion. Leads to a common fragment for A and B.
[R-C≡N]⁺138 (C₉H₁₆N⁺)138 (C₉H₁₆N⁺)103 (C₇H₅N⁺)Cleavage of the oxadiazole ring, forming a nitrile ion from the R-group substituent. This fragment is highly diagnostic of the group at C-5.
[R]⁺153 (C₁₁H₂₁)153 (C₁₁H₂₁)77 (C₆H₅⁺)Loss of the entire oxadiazole-thiol moiety, leaving the substituent cation. Differentiates aliphatic vs. aromatic substituent.

Expert Interpretation: The molecular ion peak is the first point of comparison, immediately confirming the molecular formula and the success of derivatization (e.g., methylation of A to B). The fragmentation pattern provides structural clues. A key fragmentation pathway for 1,3,4-oxadiazoles involves ring cleavage.[9][10] Observing common fragments like m/z 249 for A and B confirms they share the same pentylcyclohexyl-oxadiazole core. Conversely, fragments that retain the substituent but differ in mass (e.g., [R-C≡N]⁺ at m/z 138 for A/B vs. 103 for C) are powerful tools for identifying the group at the C-5 position.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed. All procedures should be conducted in accordance with standard laboratory safety practices.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of solid sample directly on the crystal.

  • Background Scan: Run a background spectrum of the empty sample compartment (or clean ATR crystal) to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample pellet (or ATR) in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with labile protons (like -SH/-NH) to ensure their observation.[11]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal reference. Integrate the ¹H NMR signals and identify the chemical shifts (ppm) for all unique protons and carbons.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup: The sample can be introduced via direct infusion using a syringe pump or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to analysis.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values of significant fragment ions.

Visual Summaries

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or use ATR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometer (EI or ESI) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Identify Peak Wavenumbers (cm⁻¹) Acq_IR->Proc_IR Proc_MS Identify [M]⁺ and Fragment Ions (m/z) Acq_MS->Proc_MS Interp Combine & Correlate Data (IR, NMR, MS) to Confirm Structure Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp Sample Test Compound Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

Caption: General workflow for the spectroscopic characterization of a synthetic compound.

Structural Relationships and Key Differentiators

G cluster_diff Key Spectroscopic Differentiators A Compound A 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide B Compound B 2-(Methylthio)-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole A->B S-Alkylation (+CH₂) C Compound C 5-Phenyl-1,3,4-oxadiazol-2-ylhydrosulfide A->C Substituent Change (Aliphatic -> Aromatic) Diff_AB ¹H NMR: Labile SH proton (~14ppm) ABSENT in B ¹³C NMR: C2 shifts upfield ~20ppm in B IR: SH/NH bands ABSENT in B A->Diff_AB Diff_AC ¹H NMR: Aliphatic (A) vs. Aromatic (C) signals IR: C-H stretch <3000cm⁻¹ (A) vs. >3000cm⁻¹ (C) MS: [R]⁺ fragment m/z 153 (A) vs. 77 (C) A->Diff_AC B->Diff_AB C->Diff_AC

Caption: Structural relationships and key spectroscopic differences between the compounds.

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  • Marín-Becerra, A., et al. (2021). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry, 17, 1989–1998. [Link]

  • Castro, M., et al. (2021). A Novel Heterocyclic Thiosemicarbazone: Synthesis, Characterization and Preliminary Sensing Studies for Ions. Molbank, 2021(4), M1296. [Link]

  • Sytniczuk, A., et al. (2024). Eco-Friendly Functionalization of Ynals with Thiols under Mild Conditions. Molecules, 29(17), 3908. [Link]

  • Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. International Journal of Chemical and Pharmaceutical Sciences, 9(1), 421-429. [Link]

  • SpectraBase. (n.d.). Trans-1-(3-methoxypropyl)-4-(trans-4-pentylcyclohexyl)cyclohexane - Optional[13C NMR]. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-pentylcyclohexane. PubChem Compound Database. [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-t-Pentylcyclohexene. PubChem Compound Database. [Link]

  • Bansal, S., & Kumar, V. (2022). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Neliti. [Link]

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Comparative

Benchmarking 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide: A Bifunctional Intermediate for Advanced Materials and Pharmacophores

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating novel chemical intermediates requires looking beyond single-use applications to understand the fundamental structure-property relatio...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating novel chemical intermediates requires looking beyond single-use applications to understand the fundamental structure-property relationships. 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (PCH-OXD-SH) represents a highly versatile molecular architecture that bridges the gap between optoelectronic materials and pharmaceutical drug development.

To understand its utility, we must deconstruct its three core structural pillars:

  • The 4-Pentylcyclohexyl Core: This aliphatic ring system provides the necessary steric bulk and linearity to induce mesophase formation (liquid crystalline behavior), ensuring low rotational viscosity.

  • The 1,3,4-Oxadiazole Ring: A highly electron-deficient heterocycle that introduces a strong dipole moment. In optoelectronics, it acts as an excellent electron-transport moiety[1]. In drug discovery, it serves as a robust bioisostere for esters and amides, resisting metabolic degradation.

  • The Hydrosulfide (-SH) Terminus: Unlike traditional inert liquid crystals, the terminal thiol provides a highly reactive anchoring site. This enables covalent coordination to transition metals for Metal-Organic Frameworks (MOFs) or gold surfaces for biosensors.

By benchmarking PCH-OXD-SH against commercial standards, we can objectively map its cross-disciplinary potential.

Physicochemical Benchmarking

The industry standard for nematic liquid crystals is2[2]. While PCH5 offers an excellent nematic range (30°C to 54.6°C), it lacks the reactive handles necessary for surface anchoring or biological targeting. Conversely, standard oxadiazole-thiols are excellent ligands but lack the steric alignment required for mesophase formation. PCH-OXD-SH synthesizes the best of both worlds.

Table 1: Comparative Performance Matrix
PropertyPCH5 (Industry Standard)5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiolPCH-OXD-SH (Target Intermediate)
Core Function Nematic LC DisplayMOF Ligand / Bioactive ScaffoldBifunctional LC / Anchoring Ligand
Phase Transitions Cr 30°C → N 55°C → IsoHigh MP (>150°C), Non-mesogenicTunable Mesophase (Smectic/Nematic)
Dipole Moment Strong (Terminal Nitrile)Moderate (Oxadiazole Core)Strong (Oxadiazole + Thiolate)
Surface Anchoring NoneWeak (Nitrogen Coordination)Strong (Covalent Thiol-Metal Bond)
Primary Utility LCD FormulationsSupramolecular CoordinationElectro-optic SAMs, Drug Discovery

Causality in Experimental Workflows

To validate the performance of PCH-OXD-SH, we employ two orthogonal workflows.

Why do we use Differential Scanning Calorimetry (DSC) coupled with Polarized Optical Microscopy (POM)? Causality: The introduction of a thiol group creates the potential for intermolecular hydrogen bonding, which can suppress the fluid nematic phase in favor of highly ordered smectic phases. DSC records the thermodynamic energy changes of these transitions, while POM visually confirms the optical textures (e.g., Schlieren vs. focal-conic). This creates a self-validating system : the endothermic peaks from DSC must perfectly align with the optical texture shifts observed under POM[1].

Why do we test Self-Assembled Monolayer (SAM) formation? Causality: In both biosensor design and advanced display electrodes, immobilizing active molecules onto conductive surfaces is critical. The terminal -SH group of PCH-OXD-SH has a high affinity for gold. By forming a SAM, we evaluate the packing density driven by the pentylcyclohexyl tails. Contact angle goniometry serves as the validation step; a successful monolayer will expose the hydrophobic pentyl chains to the interface, drastically increasing the water contact angle.

Self-Validating Experimental Protocols

Protocol A: Phase Transition Analysis (DSC & POM)
  • Sample Preparation: Hermetically seal 3–5 mg of PCH-OXD-SH in a high-purity aluminum pan to prevent oxidative degradation during heating.

  • Thermal History Erasure: Heat the sample to an isotropic liquid state (approx. 150°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min). Hold for 3 minutes.

  • Cooling Cycle (DSC): Cool the sample at a controlled rate of 5°C/min down to 0°C. Record all exothermic crystallization and mesophase transitions.

  • Optical Validation (POM): Replicate the exact heating/cooling profile on a glass slide equipped with a programmable hot stage under crossed polarizers.

  • Data Correlation: Overlay the DSC thermogram with the POM temperature logs. Confirm the emergence of thread-like textures (nematic) or fan-shaped textures (smectic) exactly at the onset temperatures of the DSC peaks.

Protocol B: Thiol-Gold SAM Formation & Anchoring Validation
  • Substrate Cleaning: Clean planar gold-coated glass substrates using a piranha solution (3:1 concentrated H2​SO4​ to 30% H2​O2​ ) for 10 minutes. (Safety Warning: Piranha is highly reactive and explosive in contact with organics). Rinse extensively with deionized water and dry under N2​ .

  • Monolayer Assembly: Immerse the clean gold substrate into a 1.0 mM solution of PCH-OXD-SH in absolute ethanol for 24 hours at room temperature in the dark.

  • Rinsing: Remove the substrate and sonicate in pure ethanol for 1 minute to remove any weakly physisorbed multilayers. Dry under a steady stream of N2​ .

  • Validation via Goniometry: Dispense a 2 µL droplet of DI water onto the functionalized surface. Measure the static contact angle. A shift from ~40° (bare gold) to >90° confirms the successful outward orientation of the hydrophobic pentylcyclohexyl chains.

Mechanistic Visualization

The following diagram maps the structural causality of PCH-OXD-SH, illustrating how specific molecular domains dictate its cross-disciplinary applications.

G cluster_structure Molecular Architecture & Causality cluster_applications Cross-Disciplinary Applications PCH_OXD_SH 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide (PCH-OXD-SH) Nematic Pentylcyclohexyl Group (Steric Alignment) PCH_OXD_SH->Nematic Oxadiazole 1,3,4-Oxadiazole Ring (Electron Transport) PCH_OXD_SH->Oxadiazole Thiol Hydrosulfide (-SH) (Metal Anchoring) PCH_OXD_SH->Thiol LC_Displays Optoelectronics (Nematic LCs / OLEDs) Nematic->LC_Displays Induces Mesophase Oxadiazole->LC_Displays Dipole Moment Pharma Drug Development (Pharmacophores / MOFs) Oxadiazole->Pharma Bioisostere Thiol->Pharma Target Binding

Structural causality and cross-disciplinary applications of PCH-OXD-SH.

References

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1 - Ossila. 2

  • 4-(trans-4-Pentylcyclohexyl)benzonitrile 99 , liquid crystal nematic 61204-01-1 - Sigma-Aldrich.

  • Bent Shaped 1,3,4-Oxadiazole/Thiadiazole heterocyclic rings containing liquid crystals - Indian Academy of Sciences.1

  • 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol - Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide prese...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide presents unique logistical challenges. The molecule combines a lipophilic pentylcyclohexyl tail with a biologically active 1,3,4-oxadiazole core and a highly reactive, malodorous hydrosulfide (-SH) moiety. The presence of this functional group necessitates stringent "stench chemical" protocols to prevent laboratory contamination and environmental release.

Chemical Profile & Causality of Hazards

The primary liability of this compound during disposal is the hydrosulfide group. Thiols and hydrosulfides are notorious for their extremely low odor thresholds and potential toxicity. Furthermore, oxadiazole thiols are known to cause significant skin, eye, and respiratory irritation (1)[1].

Mechanistic Insight: The disposal strategy relies on the oxidative cleavage of the sulfur-hydrogen bond. By treating the hydrosulfide with sodium hypochlorite (bleach), we oxidize the volatile, malodorous thiol into a highly polar, non-volatile sulfonic acid (). This creates a self-validating system: the complete cessation of the characteristic stench serves as immediate, empirical proof that the reactive thiol has been successfully neutralized.

Quantitative Disposal Parameters

To ensure complete oxidation without generating dangerous byproducts—such as toxic chlorine gas from acidified bleach—strict stoichiometric and thermodynamic controls must be maintained (2)[2].

Table 1: Operational Parameters for Thiol Oxidation

ParameterValue / GuidelineMechanistic Rationale
Oxidant Concentration 5.25% - 6.15% NaOClCommercial bleach provides ~25 g/L of active chlorine, optimal for controlled oxidation (3)[3].
Stoichiometric Excess 25% molar excessGuarantees complete conversion of the hydrosulfide to sulfonic acid, preventing residual stench[2].
Temperature Control Maintain < 50 °CThe oxidation is highly exothermic. Ice baths prevent the volatilization of unreacted thiols[2].
pH Threshold Maintain pH > 6Hypochlorite degrades into toxic chlorine gas under acidic conditions. Base (e.g., NaOH) may be needed[2].

Step-by-Step Disposal & Decontamination Protocol

Note: All procedures MUST be conducted inside a certified chemical fume hood with the sash lowered to protect against inhalation hazards[4].

Phase A: Liquid Waste & Pure Compound Oxidation
  • Preparation: Equip a 3-necked round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel. Place the flask in an ice bath inside the fume hood[2].

  • Bleach Loading: Add a 25% molar excess of commercial sodium hypochlorite (5.25% NaOCl) to the flask[2].

  • Solvent Dissolution: Dissolve the 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide in a non-oxidizable, water-miscible solvent (e.g., tetrahydrofuran)[2]. Caution: This introduces a flammable liquid, altering the final waste categorization.

  • Controlled Addition: Add the thiol solution dropwise to the stirred bleach. Monitor the temperature closely, ensuring it does not exceed 45–50 °C[2].

  • Validation: Stir for 15–30 minutes post-addition. The reaction is complete when the characteristic stench is permanently eliminated. If the pH drops below 6, add sodium hydroxide to prevent chlorine gas generation[2].

  • Final Segregation: Transfer the neutralized, oxidized aqueous mixture to a designated, labeled hazardous waste container for institutional disposal[3].

Phase B: Glassware and Solid Waste Decontamination
  • Glassware: Submerge all syringes, spatulas, and glassware that contacted the chemical into a prepared bleach bath inside the fume hood. Soak for a minimum of 24 hours to ensure complete oxidation of trace residues.

  • Solid Waste: Malodorous disposable items (gloves, paper towels, septa) must not be thrown in standard trash. Seal them in a zip-lock bag, place the bag inside a wide-mouth plastic jar, and label it as solid hazardous waste[3].

Disposal Workflow Visualization

G Start 5-(4-Pentylcyclohexyl)-1,3,4- oxadiazol-2-ylhydrosulfide Waste Hood Transfer to Chemical Fume Hood Start->Hood Dissolve Dissolve in THF (Non-oxidizable solvent) Hood->Dissolve Bleach Dropwise Addition to Excess NaOCl (Bleach) Dissolve->Bleach Oxidation Exothermic Oxidation (Thiol -> Sulfonic Acid) Maintain < 50°C Bleach->Oxidation Ice bath cooling Check Verify pH > 6 & Odor Elimination Oxidation->Check Check->Bleach Stench persists Dispose Aqueous/Organic Hazardous Waste Disposal Check->Dispose Validated (No Stench)

Step-by-step oxidative disposal workflow for oxadiazole hydrosulfides.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Evacuate personnel and isolate the area immediately. The stench of thiols can mimic natural gas leaks and cause panic or respiratory distress[3][4].

  • Small Spills: Absorb the liquid with paper towels, wipe the contaminated area with a bleach solution to oxidize residues, and dispose of the towels as sealed solid hazardous waste[3].

  • Large Spills: Do not attempt to clean. Contact Environmental Health and Safety (EH&S) and Public Safety immediately[3].

References

  • Source: ubc.
  • Source: ucla.
  • Source: ust.
  • Source: columbia.
  • Title: 5-[4-(Prop-2-en-1-yloxy)
  • Source: thermofisher.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide
Reactant of Route 2
Reactant of Route 2
5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide
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